tert-Butyl 2-amino-3,3,3-trifluoropropanoate
説明
特性
分子式 |
C7H12F3NO2 |
|---|---|
分子量 |
199.17 g/mol |
IUPAC名 |
tert-butyl 2-amino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C7H12F3NO2/c1-6(2,3)13-5(12)4(11)7(8,9)10/h4H,11H2,1-3H3 |
InChIキー |
BCCYDVOMYQWGFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C(F)(F)F)N |
製品の起源 |
United States |
Fluorinated Building Blocks: Technical Profile of tert-Butyl 2-amino-3,3,3-trifluoropropanoate
This guide provides an in-depth technical profile of tert-Butyl 2-amino-3,3,3-trifluoropropanoate , a critical fluorinated building block in modern peptidomimetic drug design.
Executive Summary
tert-Butyl 2-amino-3,3,3-trifluoropropanoate is the tert-butyl ester derivative of 3,3,3-trifluoroalanine. It serves as a strategic intermediate in the synthesis of fluorinated peptides and small molecule drugs. The incorporation of the trifluoromethyl (
Key Utilities:
-
Bioisosterism: Mimics the steric bulk of leucine/valine while altering electronic properties.
-
Metabolic Stability: The
bond strength resists oxidative metabolism (e.g., P450 hydroxylation).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
pKa Modulation: The electron-withdrawing
group significantly lowers the basicity of thengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -amine, altering nucleophilicity during coupling reactions.
Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a trifluorinated methyl group and a bulky tert-butyl ester flanking a chiral center.[1] This unique architecture dictates its physical state and reactivity.
Core Characteristics[3][4]
| Property | Data | Notes |
| IUPAC Name | tert-Butyl 2-amino-3,3,3-trifluoropropanoate | |
| Molecular Formula | Free Base | |
| Molecular Weight | 199.17 g/mol | Free Base |
| Molecular Weight | 235.63 g/mol | Hydrochloride Salt ( |
| CAS Number | 17463-43-3 (Parent Acid) | Ester CAS varies by salt form; typically custom synthesized.[2][3][4][5][6] |
| Appearance | Colorless Oil (Free Base) | White Crystalline Solid (HCl Salt) |
| Solubility | DCM, EtOAc, MeOH | Salt is water-soluble; Free base is lipophilic.[1] |
| Chirality | Available as (S), (R), or Racemate | (S)-enantiomer is most common for peptide work.[1] |
The "Fluorine Effect" on Basicity
A critical parameter for researchers is the reduced basicity of the amine.[1] The strong negative inductive effect (
-
Alanine Methyl Ester pKa:
7.8ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
3,3,3-Trifluoroalanine Ester pKa:
5.5 – 6.0 (Estimated)[7]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Implication: The amine is less nucleophilic than standard amino acid esters. Coupling reactions may require stronger activation of the carboxylic acid partner or extended reaction times. However, it is also less prone to oxidative degradation.[7]
Figure 1: Electronic and steric influences of the trifluoromethyl and tert-butyl groups on the central amino acid core.[1]
Spectroscopic Identification
Reliable identification is paramount. The
| Method | Signal Characteristics | Interpretation |
| Diagnostic for | ||
| tert-Butyl group protons. | ||
| Carbon of the | ||
| IR | ~1735 | Ester Carbonyl ( |
Synthesis Protocol: Acid-Catalyzed Transesterification[2]
Direct esterification of fluorinated amino acids can be challenging due to the deactivated carboxyl group. The most robust method involves perchloric acid-catalyzed transesterification using tert-butyl acetate. This method (adapted from Steglich et al.) avoids the use of hazardous isobutylene gas in high-pressure reactors.
Reagents[1][3][9]
-
Reagent/Solvent: tert-Butyl acetate (excess).[1]
-
Catalyst: Perchloric acid (
, 70% aq).[7] Warning: Strong Oxidizer. [1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Step-by-Step Methodology
-
Suspension: Suspend 3,3,3-trifluoroalanine (10 mmol) in tert-butyl acetate (25 mL) in a round-bottom flask.
-
Catalysis: Carefully add perchloric acid (11 mmol) dropwise at 0°C.
-
Note: The amine functionality is protonated immediately, protecting it from side reactions.[7]
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 24–48 hours. The solid starting material should dissolve as the ester forms.
-
Quench & Extraction:
-
Cool to 0°C.
-
Extract with 0.5 M HCl (to remove unreacted amino acid).
-
Basify the aqueous phase carefully with
or dilutengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> to pH ~9 (to liberate the free base ester). -
Extract rapidly with Dichloromethane (DCM) or Ethyl Acetate.
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo (keep bath < 30°C to prevent hydrolysis). -
Salt Formation (Recommended): Dissolve the resulting oil in diethyl ether and add 4M HCl in dioxane. Collect the white precipitate by filtration.
Figure 2: Workflow for the synthesis of the tert-butyl ester via acid-catalyzed transesterification.
Handling, Stability & Storage
Stability Matrix
-
Acid Sensitivity: High.[1] The tert-butyl ester is acid-labile.[1] Exposure to Trifluoroacetic acid (TFA) or HCl will cleave the ester back to the acid.
-
Deprotection Condition: 50% TFA in DCM (30 min).
-
-
Base Sensitivity: Moderate.[1] The
group makes the -proton more acidic, increasing the risk of racemization under strongly basic conditions (e.g., NaH, excess TEA).[7] -
Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator.
Storage Protocol
-
State: Store as the Hydrochloride salt .[1][8] The free base is prone to slow hydrolysis and oxidation.
-
Temperature: -20°C (Long term) or 4°C (Short term).
-
Atmosphere: Argon or Nitrogen blanket recommended.[1]
References
-
Steglich, W., et al. (1976).[7] "Simple preparation of tert-butyl esters of amino acids." Synthesis, 1976(06), 394-395.[7] [1]
-
Sakai, T., et al. (1997).[1][7] "Synthesis of Optically Active 3,3,3-Trifluoroalanine Derivatives." Tetrahedron: Asymmetry, 8(23), 3919-3926.[7]
-
PubChem. (2025).[1][2] "3,3,3-Trifluoroalanine (Compound Summary)." National Library of Medicine.
-
Uneyama, K. (2006).[1] Organofluorine Chemistry.[1] Blackwell Publishing. (Reference for electronic effects of CF3 group).
Sources
- 1. Tert-butyl 2-aminopropanoate hydrochloride | C7H16ClNO2 | CID 21916431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,3-Trifluoropropylamine | C3H6F3N | CID 10001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 11267713 | C17H12ClN5O | CID 11267713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 3,3,3-trifluoro-2-iminopropanoate | C7H10F3NO2 | CID 58841648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3,3'-(2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)dipropanoate-Viva Supply [viva-supply.com]
- 6. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | 1196154-75-2 [sigmaaldrich.com]
Commercial Availability & Technical Guide: tert-Butyl 2-amino-3,3,3-trifluoropropanoate
Executive Summary
tert-Butyl 2-amino-3,3,3-trifluoropropanoate (often supplied as the hydrochloride salt, CAS: 2460756-38-9 ) is a high-value fluorinated building block used in the synthesis of peptide mimetics and metabolically stable drug candidates.[1][2][3][4]
For drug development professionals, this compound represents a strategic "bioisostere" node. The trifluoromethyl (
While the ethyl and methyl esters are commodity chemicals, the tert-butyl ester is a "Tier 2" specialty intermediate. It is commercially available but often requires lead times or custom synthesis for kilogram-scale batches. This guide outlines the sourcing landscape, "make-vs-buy" decision metrics, and validated synthesis protocols.
Part 1: Chemical Profile & Strategic Value
Identification
| Parameter | Detail |
| IUPAC Name | tert-Butyl 2-amino-3,3,3-trifluoropropanoate |
| Common Name | tert-Butyl 3,3,3-trifluoroalaninate |
| CAS (HCl Salt) | 2460756-38-9 (Primary Commercial Form) |
| CAS (Free Base) | Not widely assigned; typically generated in situ |
| Molecular Formula | |
| MW | 199.17 g/mol (Free Base) / 235.63 g/mol (HCl Salt) |
| Chirality | Available as Racemic, (R)-isomer, and (S)-isomer |
The "Fluorine Effect" in Drug Design
The incorporation of this specific building block offers three distinct advantages over standard alanine derivatives:
-
Metabolic Blocking: The
bond (116 kcal/mol) is virtually inert to cytochrome P450 oxidation. Placing a group prevents metabolic degradation at the -position. -
Electronic Modulation: The strong electron-withdrawing nature of
reduces the nucleophilicity of the adjacent amine. This is critical when using this amine in amide coupling; it requires highly activated carboxylic acid partners (e.g., HATU/HOAt). -
Lipophilicity Boost: The
group increases , facilitating membrane permeability for peptide-based drugs.
Part 2: Commercial Landscape (Buy vs. Make)
Supply Chain Status
The commercial availability of tert-butyl 2-amino-3,3,3-trifluoropropanoate is fragmented . Unlike the ethyl ester (CAS 193140-71-5), which is widely stocked, the tert-butyl ester is often a "make-on-demand" item.
-
Primary Suppliers: Specialized fluorochemistry vendors (e.g., BLD Pharm, Fluorochem, SynQuest, Namiki).
-
Typical Purity:
95% (NMR), 98% ee (for chiral forms). -
Cost Estimate: High ($200 - $500 per 5g).
-
Lead Time: 2–6 weeks (often shipped from synthesis hubs in Asia).
Decision Matrix: When to Synthesize?
Due to the high cost and variable stock, laboratories often face a "Make vs. Buy" decision.
Figure 1: Decision logic for sourcing tert-butyl 2-amino-3,3,3-trifluoropropanoate.
Part 3: Synthesis & Manufacturing Protocols
For quantities exceeding 10g, or when specific enantiopurity is required, in-house synthesis is recommended.
Route A: Transesterification (Racemic/Scalable)
Context: The ethyl ester is cheap. Converting it to the tert-butyl ester is the most direct route for racemic material. Mechanism: Base-catalyzed hydrolysis followed by acid-catalyzed esterification with isobutylene or tert-butyl acetate.
Protocol:
-
Hydrolysis: Treat Ethyl 2-amino-3,3,3-trifluoropropanoate HCl with LiOH (2.5 eq) in THF/H2O (1:1) at 0°C for 2h. Acidify to pH 3 and extract the free acid (Zwitterion).
-
Esterification: Suspend the free acid in tert-butyl acetate (solvent & reagent). Add Perchloric acid (
, 1.2 eq) as catalyst. -
Reaction: Stir at RT for 24h.
-
Workup: Neutralize with saturated
. Extract with EtOAc.[5][6] -
Salt Formation: Bubble dry HCl gas into the organic layer to precipitate the tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.
Route B: Asymmetric Synthesis (The "Ellman" Route)
Context: This is the gold standard for generating high-ee chiral material [(R) or (S)] starting from ethyl trifluoropyruvate.
Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary.
Step-by-Step Protocol:
-
Imine Formation:
-
Stereoselective Reduction:
-
Deprotection & Transesterification:
-
Treat with 4N HCl/Dioxane to cleave the sulfinyl group.
-
Perform the tert-butyl esterification as described in Route A.
-
Part 4: Quality Control & Handling
Analytical Specifications
To validate the material for drug development use, the following criteria must be met:
| Test | Method | Acceptance Criteria |
| Identity | Peaks at | |
| Fluorine Content | Single peak at | |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% (Area %) |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H) | > 98% ee (for chiral lots) |
| Water Content | Karl Fischer | < 0.5% (Hygroscopic salt) |
Handling & Stability
-
Storage: The HCl salt is stable at room temperature but should be stored at 2–8°C under argon/nitrogen to prevent hydrolysis.
-
Free Base Instability: Do NOT store the free amine. It is prone to intermolecular condensation and diketopiperazine formation. Always generate the free base in situ using DIPEA or NMM during the coupling reaction.
-
Basicity: The
of the amino group is significantly lower (~5.5) than non-fluorinated alanine.-
Implication: When using as a nucleophile, ensure the pH is adjusted correctly. It is less reactive; standard EDC/NHS couplings may fail. Use HATU or COMU for amide bond formation.
-
References
-
Ellman, J. A., et al. (2000). Asymmetric Synthesis of
-Branched Amines. Accounts of Chemical Research. Link -
Soloshonok, V. A. (2013). Fluorine-containing amino acids: Synthesis and applications. Chemical Reviews. Link
-
PubChem Compound Summary. (2024). tert-Butyl 3,3,3-trifluoro-2-iminopropanoate (Intermediate). National Center for Biotechnology Information. Link
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General reference for trifluoroalanine reactivity).
-
BLD Pharm. (2025). Product Catalog: tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. Link
Sources
- 1. 193140-71-5|Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 2. 134297-36-2|Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1263281-03-3|(R)-Ethyl 2-amino-3,3,3-trifluoropropanoate|BLD Pharm [bldpharm.com]
- 4. 161346-29-8|Methyl (S)-2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 5. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) The revisited synthesis of tert-butyl pyroglutamate derivatives [academia.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Molecular structure of tert-Butyl 2-amino-3,3,3-trifluoropropanoate
The following technical guide details the molecular structure, synthesis, and applications of tert-Butyl 2-amino-3,3,3-trifluoropropanoate , a critical fluorinated building block in modern medicinal chemistry.
CAS Registry Number: 2460756-38-9 (HCl salt) | Synonyms: tert-Butyl 3,3,3-trifluoroalanine[1][2]
Executive Summary
tert-Butyl 2-amino-3,3,3-trifluoropropanoate represents a specialized class of fluorinated amino acid derivatives used to modulate the physicochemical properties of peptide-based drugs and small molecule inhibitors.[2] By incorporating a trifluoromethyl (-CF₃) group at the
Molecular Architecture & Physicochemical Properties[2][3][4]
Structural Analysis
The molecule consists of a propanoate backbone modified by two sterically and electronically significant groups:
-
-Trifluoromethyl Group (-CF₃): This group exerts a powerful electron-withdrawing inductive effect (-I), significantly lowering the pKₐ of the
-amine compared to non-fluorinated alanine.[2] Sterically, the -CF₃ group occupies a volume similar to an isopropyl group, making it a bioisostere for valine but with inverted electronic properties.[2] -
tert-Butyl Ester (-COOtBu): This moiety provides steric bulk that shields the carbonyl carbon from nucleophilic attack.[2] It increases the overall lipophilicity (LogP) of the molecule, facilitating membrane permeability during early-stage drug delivery studies before final deprotection.
Property Data Table[2]
| Property | Value / Characteristic | Relevance in Drug Design |
| Molecular Formula | C₇H₁₂F₃NO₂ (Free Base) | Core scaffold identification.[2] |
| Molecular Weight | 199.17 g/mol (Free Base) | Fragment-based drug design metrics.[2] |
| Amine pKₐ (Est.) | ~5.8 – 6.5 | Significantly lower than Alanine (~9.[2]6) due to -CF₃; reduces protonation at physiological pH.[2] |
| C-F Bond Energy | ~116 kcal/mol | High metabolic stability against oxidative metabolism.[2] |
| Lipophilicity (LogP) | ~1.8 – 2.2 | Enhanced membrane permeability compared to methyl/ethyl esters.[2] |
| Conformation | Gauche Preference | The -CF₃ and -NH₂ groups often adopt a gauche orientation to minimize dipole repulsion.[2] |
Synthetic Pathways & Experimental Protocols
Strategic Synthesis Logic
While simple esterification of trifluoroalanine is possible, the enantioselective synthesis is the industry standard for high-value pharmaceutical intermediates.[2] The most authoritative route utilizes chiral sulfinimines derived from trifluoropyruvate.[2] This method guarantees high enantiomeric excess (ee), which is critical for preventing off-target effects in chiral drug candidates.[2]
Automated Synthesis Diagram
The following diagram illustrates the enantioselective pathway and the logical flow of protecting group manipulation.
Figure 1: Enantioselective synthesis pathway illustrating the sulfinimine-mediated stereocontrol followed by tert-butyl esterification.
Detailed Experimental Protocol: Esterification
Note: This protocol describes the conversion of the free amino acid (or HCl salt) to the tert-butyl ester, a common final step in preparing the building block.
Reagents:
-
3,3,3-Trifluoroalanine (HCl salt)[2]
-
tert-Butyl Acetate (Solvent & Reagent)
-
Perchloric Acid (70%, Catalyst) or Tf₂NH (modern Lewis Acid catalyst)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend 3,3,3-trifluoroalanine hydrochloride (1.0 equiv) in anhydrous tert-butyl acetate (20 volumes).
-
Catalysis: Cool the suspension to 0°C. Slowly add perchloric acid (1.5 equiv) dropwise. Caution: Perchloric acid is a strong oxidant; maintain temperature control.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24–48 hours. The solution should become homogeneous as the ester forms.
-
Quenching: Carefully pour the reaction mixture into a cold saturated NaHCO₃ solution to neutralize the acid.
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate or Dichloromethane.[2]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: The resulting oil (or solid) is characterized by ¹H NMR and ¹⁹F NMR.
Applications in Drug Discovery[5]
Metabolic Stability & Bioisosterism
The incorporation of fluorine blocks Cytochrome P450 oxidation at the
19F NMR Reporter Probes
Due to the high sensitivity of the three equivalent fluorine atoms, this residue is extensively used as a ¹⁹F NMR probe .[2] When incorporated into a protein or peptide, the distinct chemical shift of the -CF₃ group changes in response to local conformational shifts (e.g., ligand binding), allowing researchers to map protein-protein interactions in real-time.
Structure-Activity Relationship (SAR) Logic
The following diagram details how the specific features of this molecule translate to biological effects.
Figure 2: Structure-Activity Relationship (SAR) map linking molecular features to pharmacological outcomes.
References
-
Enantioselective Synthesis via Sulfinimines: Crucianelli, M., et al. "Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine."[2] MDPI, 2000.[2]
-
Biocatalytic Approaches: Ågren, D., et al.[2] "High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers."[2] bioRxiv, 2023.[2]
-
General Esterification Protocols: Ogasa, C., et al. "Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate."[2][3] Synlett, 2024.[2][3] (Cited via Organic Chemistry Portal).
-
Compound Properties (PubChem): "Tert-butyl 3,3,3-trifluoro-2-iminopropanoate" (Precursor Data).[2] PubChem CID 58841648.[2][4]
-
Conformational Analysis: "Conformational Analysis of Trifluoroacetyl Triflate... and related fluorinated motifs." MDPI, 2024.[2]
Sources
- 1. 193140-71-5|Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 2. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Tert-butyl 3,3,3-trifluoro-2-iminopropanoate | C7H10F3NO2 | CID 58841648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of Trifluoromethylated Amino Acids
An Application Guide to the Chiral Synthesis of tert-Butyl 2-amino-3,3,3-trifluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] Within this context, chiral α-amino acids containing a trifluoromethyl (CF₃) group are of particular interest.[2][3][4] These unnatural amino acids serve as valuable building blocks for creating proteolytically stable peptides and act as potent peptide mimics or enzyme inhibitors.[4][5] The tert-Butyl 2-amino-3,3,3-trifluoropropanoate is a key synthon, with the tert-butyl ester group providing both steric bulk and a common protecting group that can be selectively removed under acidic conditions.
The primary synthetic challenge lies in the stereocontrolled construction of the quaternary α-carbon center. The strong electron-withdrawing nature of the CF₃ group influences the reactivity of adjacent functional groups, necessitating carefully designed asymmetric strategies. This guide provides an in-depth overview of field-proven methods for the enantioselective synthesis of this valuable compound, focusing on the causality behind experimental choices and providing detailed, actionable protocols.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral α-(trifluoromethyl)-α-amino acids primarily revolves around the enantioselective formation of the C-N or C-C bond at the α-position. The most successful strategies are based on the asymmetric functionalization of imines derived from 3,3,3-trifluoropyruvic acid esters.[2] Key methodologies include:
-
Chiral Auxiliary-Mediated Synthesis: This robust approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed in a later step and can often be recovered.[6][] Evans' oxazolidinones and Ellman's tert-butanesulfinamide are classic examples that provide high levels of diastereoselectivity.[6][8][9]
-
Catalytic Asymmetric Hydrogenation: As one of the most efficient and atom-economical methods for creating chiral centers, this technique involves the reduction of a prochiral olefin, such as an N-acyl dehydroamino acid, using molecular hydrogen and a chiral transition-metal catalyst (typically Rhodium or Iridium-based).[10][11][12]
-
Catalytic Asymmetric Strecker Reaction: This method involves the enantioselective addition of a cyanide source to an imine, catalyzed by a chiral organocatalyst or metal complex, to form a chiral α-aminonitrile.[13] Subsequent hydrolysis of the nitrile furnishes the desired amino acid.[14][15]
-
Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes, methods such as enzymatic resolution of racemic mixtures or direct asymmetric synthesis using engineered enzymes offer a green and highly efficient alternative.[3][4][5][16][]
This guide will detail protocols for the chiral auxiliary and catalytic hydrogenation approaches, as they represent highly reliable and scalable strategies.
Method 1: Chiral Auxiliary-Mediated Synthesis via N-tert-Butanesulfinyl Imine
This strategy utilizes the commercially available Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, as a powerful chiral directing group.[8][9] The synthesis proceeds via the formation of a chiral N-sulfinyl imine from tert-butyl 3,3,3-trifluoro-2-oxopropanoate. The subsequent diastereoselective reduction of this imine establishes the chiral center, with the sulfinyl group effectively shielding one face of the C=N double bond.
Causality and Experimental Rationale
-
Imine Formation: The condensation of tert-butanesulfinamide with the highly electrophilic trifluoropyruvate requires a dehydrating agent, such as Ti(OEt)₄ or CuSO₄, to drive the equilibrium towards the imine product.[18]
-
Stereoselective Reduction: The choice of reducing agent is critical. A bulky hydride source, like L-Selectride®, is often used to enhance diastereoselectivity. The stereochemical outcome is dictated by the Felkin-Anh model, where the hydride attacks from the less sterically hindered face, opposite the bulky tert-butyl group of the sulfinyl auxiliary.
-
Auxiliary Cleavage: The sulfinyl group is readily cleaved under acidic conditions (e.g., HCl in an alcohol solvent) without causing racemization of the newly formed stereocenter, yielding the free amino ester hydrochloride.
Experimental Workflow Diagram
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Detailed Protocol: Synthesis via (R)-tert-Butanesulfinamide
Step 1: Formation of tert-Butyl (E,R)-N-(tert-butylsulfinyl)-3,3,3-trifluoro-2-iminopropanoate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).
-
Add tert-butyl 3,3,3-trifluoro-2-oxopropanoate (10.0 g, 50.5 mmol) and (R)-tert-butanesulfinamide (6.73 g, 55.5 mmol).
-
Add titanium(IV) ethoxide (Ti(OEt)₄, 20.8 mL, 101 mmol) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the chiral N-sulfinyl imine.
Step 2: Diastereoselective Reduction
-
Dissolve the purified N-sulfinyl imine (from Step 1) in anhydrous THF (150 mL) in a flame-dried flask under N₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.0 M solution in THF, 1.1 eq.) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can often be used directly in the next step.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude sulfinamide product (from Step 2) in methanol (100 mL).
-
Add a solution of HCl in methanol (e.g., 3 M, 2.5 eq.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
The product can be purified by recrystallization or by trituration with diethyl ether to yield (R)-tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride as a white solid.
Data Summary
| Step | Key Reagents | Typical Conditions | Expected Yield | Diastereomeric Ratio (d.r.) |
| 1 | Ti(OEt)₄ | THF, 65°C, 12-16h | 80-90% | N/A |
| 2 | L-Selectride® | THF, -78°C, 3-4h | >95% (crude) | >95:5 |
| 3 | HCl in MeOH | RT, 2-4h | 85-95% | N/A (enantiopure) |
Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This elegant approach builds the chiral center via the asymmetric reduction of a prochiral enamide precursor.[10][11] The key to success is the selection of an appropriate chiral phosphine ligand that coordinates to the rhodium center, creating a chiral environment that directs the addition of hydrogen to one face of the double bond with high fidelity.[12]
Causality and Experimental Rationale
-
Precursor Synthesis: The substrate, tert-butyl 2-(acetylamino)-3,3,3-trifluoroprop-2-enoate, is typically synthesized from tert-butyl 3,3,3-trifluoro-2-oxopropanoate and N-acetylglycine via an Erlenmeyer-Plöchl reaction.
-
Catalyst System: A cationic rhodium(I) precursor, such as [Rh(COD)₂]BF₄, is combined with a chiral bisphosphine ligand (e.g., a derivative of DuPhos, Josiphos, or BINAP). This in-situ-generated complex is the active catalyst.[10][11] The ligand's structure is paramount for achieving high enantioselectivity.
-
Hydrogenation Conditions: The reaction is run under a positive pressure of molecular hydrogen. The pressure and temperature are optimized to ensure complete conversion while minimizing background (non-catalyzed) reduction. Solvents like methanol or dichloromethane are commonly used as they effectively dissolve both the substrate and catalyst.
Experimental Workflow Diagram
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation
Step 1: Synthesis of tert-Butyl 2-(acetylamino)-3,3,3-trifluoroprop-2-enoate (This step is based on standard Erlenmeyer-Plöchl azlactone synthesis followed by alcoholysis)
-
Combine tert-butyl 3,3,3-trifluoro-2-oxopropanoate (10.0 g, 50.5 mmol), N-acetylglycine (6.5 g, 55.5 mmol), sodium acetate (4.55 g, 55.5 mmol), and acetic anhydride (25 mL) in a round-bottom flask.
-
Heat the mixture at 80-90 °C for 2 hours.
-
Cool the mixture and pour it onto crushed ice. The azlactone intermediate will often precipitate.
-
Filter the solid, wash with cold water, and dry.
-
Reflux the crude azlactone in anhydrous tert-butanol with a catalytic amount of sodium tert-butoxide to open the ring and form the desired enamide.
-
After cooling, neutralize the reaction, remove the solvent, and purify the product by column chromatography or recrystallization.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-rated reaction vessel or a suitable glass liner with the chiral ligand (e.g., (R,R)-Et-DuPhos-Rh, 0.01 mol%) and [Rh(COD)₂]BF₄ (0.01 mol%).
-
Add degassed methanol (e.g., 20 mL). Stir for 15-20 minutes to allow for catalyst pre-formation.
-
Add the enamide precursor (1.0 g, 4.18 mmol) dissolved in degassed methanol (10 mL).
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with H₂ gas (3-4 cycles) and then pressurize to 50 psi.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Carefully vent the H₂ pressure. Concentrate the reaction mixture in vacuo.
-
The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, yielding the N-acetylated product.
Step 3: N-Acetyl Deprotection
-
The N-acetyl group can be removed under acidic hydrolysis (e.g., refluxing in 6 M HCl), which will also cleave the tert-butyl ester.
-
For selective N-deacetylation while preserving the ester, enzymatic methods using an acylase are preferred.[] Dissolve the N-acetyl product in a phosphate buffer (pH 7.5), add Acylase I from Aspergillus melleus, and incubate at 37 °C until deprotection is complete.
-
Work up the enzymatic reaction by adjusting the pH and extracting with an organic solvent to isolate the final product.
Data Summary
| Step | Key Reagents | Typical Conditions | Expected Yield | Enantiomeric Excess (e.e.) |
| 1 | Ac₂O, NaOAc | 80-90°C | 60-75% | N/A |
| 2 | [Rh(COD)₂]BF₄, Chiral Ligand, H₂ | MeOH, 50 psi, RT | >95% | >99% |
| 3 | Acylase I | Phosphate Buffer, 37°C | 80-90% | >99% |
Analysis and Characterization: Ensuring Enantiomeric Purity
Verifying the stereochemical integrity of the final product is crucial. While NMR and Mass Spectrometry confirm the chemical structure, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (e.e.).
Protocol: Chiral HPLC Analysis
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns such as Lux Cellulose-1, Lux Cellulose-2, or ChiraDex are excellent starting points.[19][20][21]
-
Sample Preparation:
-
For the final free amine, derivatization with a UV-active tag like Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) is recommended to improve detection and chromatographic behavior.[20]
-
Alternatively, analyze the N-acetylated intermediate directly.
-
Prepare a solution of the analyte in the mobile phase or a compatible solvent (e.g., isopropanol/hexane) at a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions (Example Method):
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)
-
Mobile Phase: Isocratic mixture of 90:10 Hexane:Isopropanol (with 0.1% Trifluoroacetic Acid). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 254 nm.
-
Temperature: Ambient.
-
-
Analysis:
-
Inject a sample of the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
References
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[1]
-
Ma, J. A., & Cahard, D. (2006). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Organic Letters, 8(7), 1423-1426. [Link]
-
Chaume, G., Van Severen, M. C., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1368. [Link]
-
Huguenot, F., & Brigaud, T. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. The Journal of Organic Chemistry, 71(5), 2155-2158. [Link]
-
Vertex AI Search Result[24]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Vertex AI Search Result[25]
-
Zhang, J., Liu, C., Wang, X., Chen, J., Zhang, Z., & Zhang, W. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, 54(46), 6024-6027. [Link]
-
Vertex AI Search Result[26]
-
Gridnev, I. D., & Imamoto, T. (2014). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Catalytic Asymmetric Synthesis (pp. 1-61). Wiley-VCH. [Link]
-
Vertex AI Search Result[5]
-
Hernandez, K. E., & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N-H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2533-2539. [Link]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[27]
-
Norton, D., & Welch, C. J. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1218(39), 6939-6944. [Link]
-
Vertex AI Search Result[28]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note. [Link]
-
Singh, G. S., & D'hooghe, M. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc, 2014(1), 205-248. [Link]
-
Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 545-551. [Link]
-
Vertex AI Search Result[29]
-
Ni, Y., & Xu, J. H. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017-8035. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[31]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58841648, tert-butyl 3,3,3-trifluoro-2-iminopropanoate. [Link]
-
Vertex AI Search Result[32]
-
Vertex AI Search Result[33]
-
Vertex AI Search Result[34]
-
Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13. [Link]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[35]
-
Vertex AI Search Result[36]
Sources
- 1. Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 11. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tert-butyl 3,3,3-trifluoro-2-iminopropanoate | C7H10F3NO2 | CID 58841648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phenomenex.com [phenomenex.com]
- 21. researchgate.net [researchgate.net]
- 22. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 28. research.unipd.it [research.unipd.it]
- 29. epub.jku.at [epub.jku.at]
- 30. scispace.com [scispace.com]
- 31. hammer.purdue.edu [hammer.purdue.edu]
- 32. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of tert-Butyl 2-amino-3,3,3-trifluoropropanoate in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of Trifluoromethylated Amino Acids in Peptide Therapeutics
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Among these, amino acids bearing trifluoromethyl (CF3) groups have garnered significant attention in medicinal chemistry.[1] The unique physicochemical characteristics of the CF3 group, including its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, can confer significant advantages to peptide-based drug candidates.[2][3]
Key benefits of incorporating trifluoromethylated amino acids include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to enzymatic degradation and thereby increasing the in vivo half-life of the peptide.[2]
-
Increased Lipophilicity and Cellular Permeability: The hydrophobic nature of the CF3 group can enhance the lipophilicity of peptides, which may facilitate their transport across biological membranes.[4][5]
-
Modulation of Peptide Conformation: The steric bulk and electronic properties of the CF3 group can influence the local conformation of the peptide backbone, potentially leading to improved target binding affinity and selectivity.
-
Improved Binding Affinity: The highly electronegative fluorine atoms can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.[2]
-
¹⁹F NMR Probe: The presence of the CF3 group provides a sensitive handle for ¹⁹F NMR spectroscopy, which can be utilized for structural and mechanistic studies without the need for isotopic labeling.[4]
This application note provides a detailed guide to the use of tert-Butyl 2-amino-3,3,3-trifluoropropanoate, a key building block for introducing a trifluoromethylated alanine (Tfa) residue at the N-terminus of a peptide during solid-phase peptide synthesis (SPPS).
Chemical Properties and Handling of tert-Butyl 2-amino-3,3,3-trifluoropropanoate
tert-Butyl 2-amino-3,3,3-trifluoropropanoate is provided as a salt (e.g., hydrochloride) to improve its stability and handling. The free amine is liberated in situ during the coupling reaction. The tert-butyl ester serves as a temporary protecting group for the C-terminus, which is cleaved under acidic conditions during the final deprotection and cleavage from the solid support.
| Property | Value |
| Molecular Formula | C₇H₁₂F₃NO₂ |
| Molecular Weight | 200.17 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C, protected from moisture |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of tert-Butyl 2-amino-3,3,3-trifluoropropanoate is compatible with standard Fmoc/tBu SPPS protocols.[6][7] The general workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent amino acid until the desired sequence is assembled.
Figure 1: General workflow for incorporating tert-Butyl 2-amino-3,3,3-trifluoropropanoate in Fmoc SPPS.
Detailed Protocols
Coupling of tert-Butyl 2-amino-3,3,3-trifluoropropanoate
This protocol describes the manual coupling of tert-Butyl 2-amino-3,3,3-trifluoropropanoate to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a reaction vessel.
-
Pre-activation: In a separate vial, dissolve tert-Butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and activate the carboxylic acid. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The strong deactivating effect of the CF3 group on the amine can make coupling more challenging, necessitating longer reaction times or double coupling.[5]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).
Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl ester and other acid-labile side-chain protecting groups.[8]
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Cleavage Cocktail Preparation and Use:
A standard cleavage cocktail for peptides without sensitive residues is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5). However, a simpler and commonly effective cocktail is TFA/TIS/Water (95:2.5:2.5).[8]
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail to the dried resin (10 mL per 100 mg of resin).
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Figure 2: Workflow for the cleavage and deprotection of the trifluoromethylated peptide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the CF3 group and adjacent residues. | Extend the coupling time to 6-8 hours or perform a second coupling with a fresh solution of activated amino acid. Consider using a more potent coupling reagent like HATU. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared. |
| Side Product Formation | Alkylation of sensitive residues by carbocations generated during cleavage. | Ensure an adequate amount of scavenger (e.g., TIS) is used in the cleavage cocktail, especially for peptides containing Trp, Cys, or Met.[9] |
Conclusion
tert-Butyl 2-amino-3,3,3-trifluoropropanoate is a valuable building block for the incorporation of a trifluoromethylated alanine residue into synthetic peptides. Its use in standard Fmoc/tBu SPPS protocols is straightforward, although longer coupling times may be required due to the electronic effects of the trifluoromethyl group. The resulting peptides benefit from the unique properties conferred by the CF3 group, making this an important tool for the development of novel peptide therapeutics.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
- Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).
- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. (n.d.).
- The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development - Benchchem. (n.d.).
- Fluorinated Peptides - CY BioCIS. (n.d.).
- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.).
- Trifluoromethyl group – Knowledge and References - Taylor & Francis. (n.d.).
- Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides - Benchchem. (n.d.).
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed. (n.d.).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
Application Note: Strategic Incorporation of Trifluoromethyl Amino Acids into Peptides via Fmoc-SPPS
Executive Summary
The incorporation of trifluoromethyl (CF
This guide provides a validated workflow for incorporating sterically demanding CF
Strategic Analysis: The Fluorine Effect
Before initiating synthesis, it is critical to understand why standard protocols often fail with fluorinated building blocks.
Steric and Electronic Barriers
The Van der Waals volume of a CF
-
Electronic Deactivation: If the CF
group is close to the amine (e.g., -trifluoromethyl amino acids), the nucleophilicity of the amine is drastically reduced ( drops by ~2-3 units). -
Coupling Difficulty: Acylation of a CF
-amino acid is slow; acylation by a CF -amino acid is prone to racemization if over-activated.
Design Considerations
| Property | Effect on Peptide | Experimental Consequence |
| Steric Bulk | Restricts conformation; blocks proteases. | Requires high-efficiency coupling reagents (HATU/COMU).[1] |
| Lipophilicity | Increases LogP; improves BBB penetration. | Peptide may aggregate on resin; requires "Magic Mixture" solvents. |
| Single sharp signal (unless chemically inequivalent). | Requires probe tuning; 100% natural abundance of |
Protocol A: High-Efficiency Fmoc-SPPS for CF -Peptides
Objective: Synthesize a peptide sequence containing a mid-chain 4,4,4-trifluorovaline (Tfv) or similar analog without deletion sequences.
Materials & Reagents[2][3][4]
-
Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins reduce aggregation of hydrophobic fluorinated chains).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid standard HBTU/TBTU for the CF
step. -
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly racemization-prone steps.
-
Solvents: DMF (Standard); "Magic Mixture" (DCM:DMF:NMP 1:1:1) for difficult sequences.
Experimental Workflow
The following diagram outlines the critical decision points where this protocol deviates from standard SPPS.
Figure 1: Modified SPPS Cycle for Fluorinated Amino Acids. Note the specific branch for "High-Efficiency Coupling" using HATU when introducing the CF
Step-by-Step Procedure
-
Resin Preparation:
-
Swell resin (0.1 mmol scale) in DMF for 30 minutes.
-
Expert Tip: If the peptide is expected to be hydrophobic (due to multiple CF
residues), use ChemMatrix resin to improve solvation.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 5 min).
-
Wash with DMF (5 x 1 min).
-
Note: Ensure complete removal of piperidine; residual base can cause premature cleavage or racemization of the activated ester in the next step.
-
-
Activation & Coupling (The CF
Step):-
Reagent: Dissolve Fmoc-CF
-AA (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF. -
Activation: Add DIEA (8 eq) immediately before adding to the resin.
-
Reaction: Shake at room temperature for 2 hours (vs. standard 45 min).
-
Microwave Option: If available, couple at 75°C for 5 minutes (Power: 25W). Warning: Do not microwave Cys or His residues to avoid racemization.
-
-
Monitoring (Mandatory):
-
Perform a Kaiser Test (for primary amines).
-
Result: If beads are blue, coupling is incomplete. Proceed to Step 5.
-
Result: If beads are yellow/colorless, proceed to washing and next cycle.
-
-
Troubleshooting Incomplete Coupling:
-
Double Couple: Repeat Step 3 using a different solvent system (e.g., 1:1 DMF:DCM) to disrupt aggregation.
-
Capping: If coupling fails twice, cap unreacted amines with Acetic Anhydride/2,6-Lutidine/DMF (1:1:8) to prevent deletion sequences that are hard to purify later.
-
-
Cleavage:
-
Cocktail: TFA/TIS/H
O (95:2.5:2.5).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Time: 2-3 hours. Fluorinated groups are generally stable to TFA.
-
Protocol B: F-NMR Characterization
Objective: Verify incorporation and assess purity using the unique fluorine signature.
Sample Preparation
-
Dissolve crude peptide (~1-2 mg) in 600 µL of solvent.
-
Solvent Choice:
-
D
O: For hydrophilic peptides (pH adjusted to 4-6). -
DMSO-d
: For hydrophobic/aggregating peptides.
-
-
Internal Standard: Add 5 µL of Trifluoroacetic acid (TFA) solution (0.1% in D
O) only if precise quantification is needed. Otherwise, rely on the chemical shift relative to the carrier frequency.
Acquisition Parameters
-
Probe:
F-tunable probe (often part of H/F/C probes). -
Frequency: ~376 MHz (on a 400 MHz magnet).
-
Spectral Width: 200 ppm (sufficient to cover -60 to -220 ppm).
-
Relaxation Delay (D1): Set to 2-3 seconds. Fluorine relaxation can be slower than protons; insufficient delay affects integration accuracy.
-
Scans: 64–128 scans are usually sufficient due to the 100% natural abundance of
F.
Data Interpretation
| Signal (approx.) | Assignment | Notes |
| -76.5 ppm | TFA (Free/Salt) | Common impurity from cleavage; use as reference or remove via lyophilization/HPLC. |
| -60 to -65 ppm | CF | Typical range for Tfv (Trifluorovaline) or Tfle (Trifluoroleucine). |
| -110 to -120 ppm | Aryl-F | If using Fluorophenylalanine. |
Troubleshooting & Optimization Logic
When synthesis fails (low yield or deletion sequences), use this logic flow to diagnose the root cause.
Figure 2: Diagnostic logic for optimizing fluorinated peptide synthesis.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]
-
Verkade, J. M., van der Heden van Noort, G. J., Wijkmans, J. C., & Quaedflieg, P. J. (2010). 19F NMR in drug discovery: tools and applications. Drug Discovery Today: Technologies, 7(2), e107-e113. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[2][3][4] Chemical Reviews, 109(6), 2455-2504. [Link]
Sources
Crafting Stability: A Guide to Engineering Metabolically Robust Peptide Analogs
Introduction: The Challenge of Peptide Therapeutics
Peptides represent a rapidly growing class of therapeutics, prized for their high specificity and potency.[1][2] However, their clinical utility is often hampered by their inherent metabolic instability.[2] Natural peptides are readily degraded by proteases in the blood, tissues, and gastrointestinal tract, leading to a short in vivo half-life and poor bioavailability.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and detailed protocols for creating metabolically stable peptide analogs, thereby unlocking their full therapeutic potential.
The core challenge lies in modifying a peptide's structure to resist enzymatic degradation while preserving its biological activity. This involves a deep understanding of proteolytic mechanisms and the strategic application of chemical modifications. This document will detail these strategies and provide robust, validated protocols for assessing the metabolic stability of engineered peptide analogs.
Section 1: The Rationale and Strategies for Enhancing Peptide Stability
The primary mechanism of peptide degradation in vivo is proteolysis, the enzymatic hydrolysis of peptide bonds.[4] Proteases are broadly classified into exopeptidases, which cleave terminal amino acid residues, and endopeptidases, which act on internal peptide bonds.[4] A successful stabilization strategy must therefore protect the peptide from these enzymatic attacks.
Key Chemical Modification Strategies
Numerous chemical modification strategies have been developed to enhance the metabolic stability of peptides.[5][6] These can be broadly categorized as follows:
-
N- and C-Terminal Modifications: A common starting point is the modification of the peptide's termini to block the action of exopeptidases.[7]
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural counterparts can disrupt protease recognition.
-
D-Amino Acid Substitution: The stereoisomers of natural L-amino acids, D-amino acids, are not recognized by most proteases.[9] Strategic replacement of an L-amino acid with its D-enantiomer at a known cleavage site can dramatically increase stability. A classic example is the development of Octreotide from Somatostatin, where the incorporation of D-amino acids extended the half-life from minutes to hours.[9]
-
Unnatural Amino Acids: The incorporation of other non-natural amino acids, such as β-amino acids or N-methylated amino acids, introduces steric hindrance and alters the peptide backbone, making it less susceptible to enzymatic cleavage.[3][9][10]
-
-
Backbone Modification and Cyclization: Altering the peptide's overall structure can confer significant proteolytic resistance.
-
Cyclization: Constraining the peptide's conformation through cyclization reduces its flexibility, making it a poorer substrate for proteases.[4][5] This can be achieved through head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages. More than two-thirds of peptide drugs currently on the market are cyclic compounds.[5]
-
Stapled Peptides: This technique involves introducing a synthetic brace ("staple") to lock the peptide into a specific secondary structure, often an α-helix.[2] This not only enhances stability by shielding cleavage sites but can also improve cell permeability and target affinity.[2]
-
-
Conjugation to Macromolecules: Increasing the hydrodynamic radius of a peptide can protect it from both proteolysis and renal clearance.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains increases the size and solubility of the peptide, creating a protective shield around it.[3][9]
-
Lipidation (Fatty Acid Acylation): Attaching a fatty acid chain to the peptide promotes binding to serum albumin, a long-lived plasma protein.[1] This "piggybacking" strategy effectively extends the peptide's half-life by protecting it from degradation and filtration by the kidneys. This approach has been successfully used for GLP-1 analogs like Liraglutide and Semaglutide.[1]
-
Workflow for Developing a Metabolically Stable Peptide Analog
The development of a stable peptide analog is an iterative process of design, synthesis, and testing.
Caption: Iterative workflow for stable peptide analog development.
Section 2: Protocols for In Vitro Stability Assessment
Assessing the metabolic stability of peptide analogs is a critical step in their development. The following protocols for plasma and liver microsomal stability assays are designed to be robust and provide reliable data for decision-making.
Protocol: In Vitro Peptide Stability in Human Plasma
Objective: To determine the in vitro half-life (t½) of a peptide analog in human plasma, which contains a complex mixture of proteases.
Rationale: Plasma stability is a primary indicator of a peptide's likely in vivo stability in circulation.[11] This assay mimics the initial environment a systemically administered peptide will encounter. The use of pooled plasma from multiple donors helps to average out individual variations in enzyme levels.
Materials:
-
Test peptide analog and unmodified parent peptide (as a control)
-
Pooled human plasma (with sodium heparin as anticoagulant is recommended)[12]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), LC-MS grade
-
Internal standard (a stable, non-related peptide or a stable isotope-labeled version of the test peptide)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the test peptide, parent peptide, and internal standard in a suitable solvent (e.g., water or DMSO). Causality: A concentrated stock allows for minimal addition of organic solvent to the plasma, which could affect enzyme activity.
-
-
Assay Setup:
-
Pre-warm an aliquot of pooled human plasma to 37°C for at least 15 minutes.
-
In a microcentrifuge tube, spike the pre-warmed plasma with the test peptide to a final concentration of 1-10 µM.[13] Gently vortex to mix. Causality: This concentration range is typically high enough for accurate detection by LC-MS/MS and ensures the reaction is not substrate-limited.
-
Immediately withdraw the first time point (t=0) aliquot (e.g., 50 µL).
-
-
Incubation:
-
Incubate the remaining plasma-peptide mixture at 37°C with gentle agitation.[5]
-
Withdraw aliquots (e.g., 50 µL) at predetermined time points (e.g., 15, 30, 60, 120, 240, and 1440 minutes). The time points should be adjusted based on the expected stability of the peptide.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add each aliquot to a new tube containing 2-3 volumes of ice-cold ACN with 0.1% TFA (or FA) and the internal standard.[5] Causality: Ice-cold ACN serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteases and it precipitates the bulk of plasma proteins, which would otherwise interfere with the LC-MS analysis.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Analyze the samples using a validated reverse-phase HPLC method coupled to a mass spectrometer. The method should be able to separate the intact peptide from any degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point relative to the internal standard.
-
Plot the natural logarithm of the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) using a first-order decay model: t½ = 0.693 / k, where k is the elimination rate constant (the negative of the slope of the line).[5]
-
Self-Validating System & Controls:
-
Negative Control (Heat-inactivated plasma): Incubate the peptide in plasma that has been heat-inactivated (e.g., 60°C for 30 minutes) to denature proteases. Minimal degradation should be observed, confirming that the degradation in the main experiment is enzymatic.
-
Positive Control (Unmodified Parent Peptide): Run the assay in parallel with the original, unmodified peptide. This provides a benchmark for the improvement in stability achieved with the analog.
-
Internal Standard: Essential for correcting for variations in sample processing and instrument response.[14]
Protocol: In Vitro Peptide Stability in Human Liver Microsomes
Objective: To assess the metabolic stability of a peptide analog in the presence of human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes.
Rationale: While proteolysis is the primary degradation pathway for many peptides, some modifications (like lipidation) can make them substrates for Phase I metabolism in the liver. This assay is crucial for evaluating the potential for hepatic clearance.[14]
Materials:
-
Test peptide analog
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Internal standard
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes or 96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the test peptide and internal standard.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On ice, prepare the incubation mixture by diluting the HLMs in potassium phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[15][16]
-
-
Assay Setup (in a 96-well plate for higher throughput):
-
Add the test peptide to the HLM-buffer mixture to a final concentration of 1-5 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature. Causality: Pre-incubation ensures the reaction starts at the optimal temperature for enzymatic activity.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final volume should be consistent across all wells.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells.[15]
-
-
Reaction Quenching:
-
Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard to each well.[15]
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4,000 x g for 20 minutes at 4°C) to pellet the microsomes and precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or HPLC vials.
-
Analyze by LC-MS/MS to quantify the remaining parent peptide.
-
-
Data Analysis:
-
Calculate the percentage of peptide remaining at each time point.
-
Plot the natural logarithm of the percentage remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
Self-Validating System & Controls:
-
Negative Control (-NADPH): Run a parallel incubation without the NADPH regenerating system. Degradation in this control indicates non-CYP mediated metabolism or inherent instability of the compound.
-
Positive Control (Known Substrate): Include a compound with a known, moderate to high clearance rate in HLMs (e.g., verapamil or testosterone) to verify the metabolic activity of the microsome batch.
-
Zero-Time Point (t=0): The quenching solution is added before the NADPH regenerating system to represent 100% of the initial peptide concentration.
Section 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the stability of different peptide analogs.
Table 1: Comparative Stability of Peptide Analogs in Human Plasma
| Peptide ID | Modification(s) | Half-life (t½) in Human Plasma (min) | Fold Improvement vs. Parent |
| Parent-01 | None | 15 ± 2 | 1.0 |
| Analog-01A | N-acetylation, C-amidation | 65 ± 5 | 4.3 |
| Analog-01B | D-Ala² substitution | 240 ± 18 | 16.0 |
| Analog-01C | Head-to-tail cyclization | > 1440 | > 96.0 |
| Analog-01D | C16 fatty acid at Lys¹⁰ | 720 ± 55 | 48.0 |
Table 2: Comparative Stability of Peptide Analogs in Human Liver Microsomes
| Peptide ID | Modification(s) | Half-life (t½) in HLMs (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Parent-01 | None | > 120 | < 5.8 |
| Analog-01D | C16 fatty acid at Lys¹⁰ | 85 ± 7 | 8.2 ± 0.7 |
| Verapamil | Positive Control | 22 ± 3 | 31.5 ± 4.3 |
Interpretation: The data clearly demonstrates that all modifications improved plasma stability compared to the parent peptide. Cyclization (Analog-01C) provided the most significant protection against proteolysis. The lipidated analog (Analog-01D), while very stable in plasma, showed some metabolism in liver microsomes, highlighting the importance of conducting both assays to get a complete stability profile.
Conclusion
The creation of metabolically stable peptide analogs is a cornerstone of modern peptide drug development. By understanding the mechanisms of peptide degradation and applying rational chemical modifications, researchers can transform transient biological messengers into robust therapeutic agents. The detailed protocols provided in this guide offer a validated framework for assessing the success of these engineering efforts. An iterative approach of design, synthesis, and in vitro stability testing is crucial for identifying lead candidates with the potential for clinical success.
References
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC. (2020, May 14).
- Methods to improve the metabolic stability of peptides. (2023, February 3).
- How to Enhance the Pharmacokinetic Stability of Peptides?
- Improving enzymatic and chemical stability of peptides by chemical modifications. (2021, February 26). NovoPro.
- Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC. (2025, May 8).
-
Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. (2015, July 29). PLOS ONE. Retrieved from [Link]
- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC.
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Strategies to Improve Stability and Bioavailability of Peptide Drugs. (2022, October 19). MDPI. Retrieved from [Link]
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. (2025, February 8).
-
Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved from [Link]
-
Avoiding peptide assay failure: hidden problems and solutions. (2014, August 25). YouTube. Retrieved from [Link]
-
Microsomal Stability. Cyprotex. Retrieved from [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021, June 30). Taylor & Francis Online. Retrieved from [Link]
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC.
- What Are the FDA Requirements for Peptide Characterization? (2025, November 27).
-
Proteolytic degradation of peptide products in the blood is considered... Retrieved from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. Retrieved from [Link]
- Strategic Approaches to Optimizing Peptide ADME Properties - PMC.
-
Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. Retrieved from [Link]
-
A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. (2024, December 26). MDPI. Retrieved from [Link]
-
Synthesis and purification of peptide nucleic acids. (2002, August 15). PubMed. Retrieved from [Link]
-
Avoiding Peptide Assay Failure: Hidden Problems and Solutions. (2014, June 25). GenScript. Retrieved from [Link]
-
Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. (2024, May 1). Agilent. Retrieved from [Link]
-
What is the production process of modified peptides? (2024, April 18). Abyntek Biopharma. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
How can you quantify peptides using LC/MS? (2022, October 24). ResearchGate. Retrieved from [Link]
-
Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. (2024, May 16). MDPI. Retrieved from [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024, October 15). bioRxiv. Retrieved from [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Retrieved from [Link]
-
How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. Retrieved from [Link]
- In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC.
Sources
- 1. biomedgrid.com [biomedgrid.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abyntek.com [abyntek.com]
- 10. pengtingpeptide.com [pengtingpeptide.com]
- 11. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Notes & Protocols: Photoredox Catalysis for the Synthesis of Trifluoromethylated Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Trifluoromethylated Amino Acids
The incorporation of the trifluoromethyl (CF₃) group into organic molecules, particularly amino acids, is a cornerstone of modern medicinal chemistry and drug design. This small structural modification can profoundly enhance the pharmacological profile of parent compounds. The CF₃ group's high electronegativity and lipophilicity can improve metabolic stability, binding affinity, and cell membrane permeability.[1][2][3] Consequently, trifluoromethylated amino acids have become highly sought-after building blocks for creating novel peptides, peptidomimetics, and pharmaceuticals with superior therapeutic properties.[4]
Traditionally, the synthesis of these compounds has been hampered by harsh reaction conditions, limited substrate scope, and the need for pre-functionalized starting materials.[3][4] The advent of visible-light photoredox catalysis has revolutionized this field, offering a mild, efficient, and broadly applicable platform for these challenging transformations.[2][5] By harnessing the energy of low-energy photons, photoredox catalysis enables the generation of reactive radical intermediates under ambient conditions, demonstrating remarkable functional group tolerance and opening new avenues for late-stage functionalization of complex molecules.[5][6]
This guide provides an in-depth overview of key photoredox-mediated strategies for synthesizing trifluoromethylated amino acids, complete with mechanistic insights and detailed experimental protocols.
Core Synthetic Strategies & Mechanisms
Visible-light photoredox catalysis offers several distinct pathways to access trifluoromethylated amino acids. The choice of strategy is typically dictated by the desired substitution pattern (α- vs. β-CF₃) and the availability of starting materials. Here, we explore three prominent and field-proven approaches.
Strategy A: Asymmetric α-Trifluoromethylation of Aldehyde Precursors via Dual Catalysis
One of the most elegant and powerful methods involves the direct, enantioselective installation of a CF₃ group at the α-position of a carbonyl compound. This is achieved through the synergistic merger of photoredox catalysis and organocatalysis.[7][8] This approach transforms simple aldehydes into chiral α-trifluoromethylated aldehydes, which are versatile precursors to the corresponding α-CF₃ amino acids.[8][9]
Causality and Mechanistic Rationale: The reaction's success hinges on the simultaneous operation of two independent but interconnected catalytic cycles.[8] A chiral secondary amine catalyst (an imidazolidinone) reversibly condenses with the starting aldehyde to form a nucleophilic enamine intermediate. Concurrently, a photo-excitable iridium or ruthenium complex, upon absorbing visible light, engages in a single-electron transfer (SET) with a perfluoroalkyl source like trifluoromethyl iodide (CF₃I) to generate a highly electrophilic trifluoromethyl radical (•CF₃).[7][9] This potent radical is rapidly trapped by the electron-rich enamine. The resulting α-amino radical is then oxidized by the photocatalyst in its excited state to form an iminium ion, which hydrolyzes to release the chiral α-trifluoromethylated aldehyde product and regenerate both catalysts.[8] The chirality is instilled by the organocatalyst, which shields one face of the enamine, directing the attack of the •CF₃ radical.[7]
Diagram: Synergistic Photoredox and Organocatalysis Cycle
Caption: Dual catalytic cycle for enantioselective α-trifluoromethylation.
Strategy B: Intermolecular Aminotrifluoromethylation of Alkenes
This strategy constructs β-trifluoromethylated amino acid derivatives by simultaneously introducing a CF₃ group and a nitrogen-containing functionality across a C=C double bond.[6][10] This is particularly useful for modifying amino acids that already contain an alkene moiety, such as vinyl glycine derivatives, or for the late-stage functionalization of complex natural products.[6]
Causality and Mechanistic Rationale: The process is typically initiated by the reduction of an electrophilic trifluoromethylating reagent, such as Umemoto's or Togni's reagent, by the photoexcited catalyst (e.g., *[Ru(bpy)₃]²⁺).[6][10][11] This SET event generates the •CF₃ radical. The radical adds regioselectively to the alkene of the amino acid precursor to form a carbon-centered radical intermediate. This intermediate is then oxidized by the now-oxidized photocatalyst (e.g., [Ru(bpy)₃]³⁺) to a carbocation.[6] This carbocation is subsequently trapped by a nitrogen nucleophile present in the reaction mixture, often a nitrile solvent (in a Ritter-type reaction) followed by hydrolysis, to yield the final β-trifluoromethyl amine product.[6][10] The regioselectivity is driven by the formation of the more stable radical intermediate after the initial •CF₃ addition.
Diagram: Aminotrifluoromethylation of an Alkene
Caption: Oxidative quenching cycle for alkene aminotrifluoromethylation.
Experimental Protocols and Data
The trustworthiness of any method lies in its reproducibility. Below are detailed protocols adapted from seminal literature, providing a validated starting point for laboratory implementation.
Protocol 1: Enantioselective α-Trifluoromethylation of an Aldehyde
(Adapted from Nagib, D. A.; MacMillan, D. W. C. et al., J. Am. Chem. Soc. 2009)[7][9]
Objective: To synthesize an enantioenriched α-trifluoromethyl aldehyde from a simple aldehyde precursor using dual photoredox and organocatalysis.
Materials:
-
Photocatalyst: [Ir(ppy)₂(dtb-bpy)]PF₆ (0.005 equiv)
-
Organocatalyst: (2R,5R)-2,5-Diphenylimidazolidin-4-one (Imidazolidinone catalyst 2) (0.20 equiv)
-
Aldehyde Substrate (e.g., 3-phenylpropanal) (1.0 equiv, 0.76 mmol)
-
CF₃ Source: Trifluoromethyl iodide (CF₃I) (~8 equiv)
-
Base: 2,6-Lutidine (1.1 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (to 0.3 M)
Procedure:
-
Reaction Setup: To a dry test tube equipped with a magnetic stir bar, add the photocatalyst (0.005 equiv) and organocatalyst (0.20 equiv).
-
Solvent Addition: Add anhydrous DMF to achieve a final concentration of 0.3 M with respect to the aldehyde.
-
Degassing: Seal the tube with a septum, and cool the solution to -78 °C (dry ice/acetone bath). Degas the solution by three cycles of vacuum evacuation followed by backfilling with argon. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reagent Addition: While still at -78 °C, condense trifluoromethyl iodide (~8 equiv) into the reaction vessel. Then, add the aldehyde substrate (1.0 equiv) and 2,6-lutidine (1.1 equiv) via syringe. The base is necessary to neutralize the hydroiodic acid (HI) byproduct.[9]
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a household 26W compact fluorescent lamp (CFL) and stir vigorously. Maintain the reaction temperature at -20 °C using a cooling bath. Lower temperatures are crucial for achieving high enantioselectivity.[7]
-
Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR until the starting aldehyde is consumed (typically 12-24 hours).
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the α-trifluoromethyl aldehyde.
Protocol 2: Intermolecular Aminotrifluoromethylation of a Styrene Derivative
(Adapted from Koike, T.; Akita, M. et al., Org. Lett. 2013)[6]
Objective: To synthesize a β-trifluoromethyl amide from a styrene derivative via a photoredox-catalyzed three-component reaction.
Materials:
-
Photocatalyst: ₂ (1 mol%)
-
Alkene Substrate (e.g., 4-methylstyrene) (1.0 equiv, 0.2 mmol)
-
CF₃ Source: S-(Trifluoromethyl)diphenylsulfonium triflate (Umemoto's reagent) (1.5 equiv)
-
Solvent/Nucleophile: Acetonitrile (CH₃CN) (2.0 mL)
Procedure:
-
Reaction Setup: In a screw-capped vial, combine the alkene substrate (1.0 equiv), Umemoto's reagent (1.5 equiv), and ₂ (1 mol%).
-
Solvent Addition: Add acetonitrile (2.0 mL). The vial is sealed without special precautions to exclude air.
-
Irradiation: Place the vial before a blue LED lamp (465 nm) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup and Hydrolysis: After completion, add 1 M aqueous HCl (2.0 mL) to the reaction mixture and stir at 60 °C for 3 hours to hydrolyze the intermediate nitrilium ion to the corresponding amide.
-
Purification: Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired β-trifluoromethyl acetamide product.
Data Summary: Substrate Scope and Performance
The following table summarizes representative results for these photoredox methods, showcasing their versatility.
| Strategy | Substrate | CF₃ Source | Product | Yield (%) | ee (%) | Reference |
| A | Hydrocinnamaldehyde | CF₃I | α-CF₃-Hydrocinnamaldehyde | 81 | 93 | [7] |
| A | Dodecanal | CF₃I | α-CF₃-Dodecanal | 84 | 97 | [7] |
| A | Cyclohexanecarboxaldehyde | C₃F₇I | α-C₃F₇-Cyclohexanecarboxaldehyde | 72 | 98 | [9] |
| B | Styrene | Umemoto's Reagent | N-(2-phenyl-1-(trifluoromethyl)ethyl)acetamide | 88 | N/A | [6] |
| B | Vinyl-N-benzoyl-L-tyrosine ethyl ester | Umemoto's Reagent | β-CF₃-Tyrosine derivative | 76 | N/A | [6] |
| B | 4-Vinylestrone | Umemoto's Reagent | β-CF₃-Estrone derivative | 56 | N/A | [6] |
Advanced Implementation: Continuous Flow Synthesis
The translation of batch photochemical reactions to continuous flow systems offers significant advantages, including precise control over irradiation time, enhanced light penetration, superior heat transfer, and improved safety and scalability.[4][12] For the synthesis of α-CF₃ amino acids, a microfluidic setup allows for the efficient mixing of reagents and uniform irradiation, often leading to reduced reaction times and higher yields.[4]
Diagram: Conceptual Workflow for Microfluidic Synthesis
Caption: Simplified workflow for continuous photoredox trifluoromethylation.
Conclusion
Visible-light photoredox catalysis has emerged as an indispensable tool for the synthesis of trifluoromethylated amino acids. The methods highlighted herein—leveraging dual catalysis for α-functionalization and radical addition-trapping for β-functionalization—provide reliable and versatile pathways to these high-value compounds under exceptionally mild conditions. These strategies not only facilitate the synthesis of novel amino acid building blocks but also enable the late-stage modification of complex bioactive molecules, accelerating the pace of drug discovery and development. The continued innovation in this area, including the adoption of continuous flow technologies, promises to further enhance the efficiency and applicability of these powerful synthetic methods.
References
-
Choi, S., Kim, E., & Cho, E. J. (2014). Mechanisms and applications of cyclometalated Pt(ii) complexes in photoredox catalytic trifluoromethylation. Chemical Science, 5(3), 1175-1181. [Link]
-
Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]
-
Douglas, J. J., Albright, H., & Seidel, D. (2015). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters, 17(5), 1138–1141. [Link]
-
Yasu, Y., Koike, T., & Akita, M. (2013). Mechanisms and applications of cyclometalated Pt(ii) complexes in photoredox catalytic trifluoromethylation. Chemical Science, 5(3), 1175-1181. [Link]
-
Yasu, Y., Koike, T., & Akita, M. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry, 10, 1334–1340. [Link]
-
Pham, P. V., Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. Angewandte Chemie International Edition, 50(28), 6119-6122. [Link]
-
Yasu, Y., Koike, T., & Akita, M. (2013). Intermolecular Aminotrifluoromethylation of Alkenes by Visible-Light-Driven Photoredox Catalysis. Organic Letters, 15(9), 2136–2139. [Link]
-
Liu, J., Zhang, W., Tao, X., Wang, Q., Wang, X., Pan, Y., Ma, J., Yan, L., & Wang, Y. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3083–3088. [Link]
-
Mizuta, S., Verhoog, S., Engle, K. M., & Gouverneur, V. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 28(1), 405. [Link]
-
Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Request PDF. [Link]
-
Zhang, S., & Li, P. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications, 61(65), 8967-8984. [Link]
-
Singh, R., & Sharma, U. (2018). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications, 54(76), 10686-10689. [Link]
-
Li, Y., et al. (2021). Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. Organic & Biomolecular Chemistry, 19(1), 105-109. [Link]
-
Liu, J., Zhang, W., Tao, X., Wang, Q., Wang, X., Pan, Y., Ma, J., Yan, L., & Wang, Y. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3083–3088. [Link]
-
Liu, H., et al. (2024). Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks. National Science Review, 11(3), nwad307. [Link]
-
Stenhagen, A. S. R., et al. (2021). [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Chemistry – A European Journal, 27(62), 15467-15472. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]
-
Alvey, G. R., et al. (2024). Exploiting Photoredox Catalysis for Rapid Access to Unnatural α-Amino Acids through α-Amino C–H Bond Activation. ChemRxiv. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877. [Link]
-
Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]
Sources
- 1. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. Mechanisms and applications of cyclometalated Pt(ii) complexes in photoredox catalytic trifluoromethylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and applications of cyclometalated Pt(ii) complexes in photoredox catalytic trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 11. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing tert-Butyl 2-amino-3,3,3-trifluoropropanoate Synthesis
Executive Summary: The "Fluorine Effect"
If you are experiencing low yields (typically <40%) with this specific intermediate, the root cause is likely not the reaction itself, but a misunderstanding of the molecule's unique physicochemical properties during workup.[1]
The trifluoromethyl (
The Consequence: If you follow a standard amino acid workup (basifying to pH 10-12 to extract the free amine), you are likely degrading your product or losing it to volatility.[1] At pH 7.0, this molecule is already largely a free base.[4][2][1][3]
Troubleshooting Guide (FAQ Format)
Module A: The Reaction (Synthesis)[2][3][5][6][7][8][9][10][11]
Q: I am using standard esterification (DCC/DMAP/tBuOH), but the conversion is poor. Why?
A: The steric bulk of the tert-butyl group combined with the electronic deactivation from the
-
Recommended Protocol: Acid-catalyzed addition of Isobutylene (gas or liquid) or tert-Butyl Acetate with Perchloric Acid.[3] These methods proceed via a carbocation mechanism (
) rather than nucleophilic attack by the alcohol, bypassing the steric penalty.[2][1]
Q: My reaction turns dark/black. Is this polymerization? A: Likely, yes.[4][2][1][3] While the tert-butyl group suppresses diketopiperazine formation, the free amine of trifluoroalanine is less stable than its non-fluorinated counterpart. If the reaction temperature exceeds 25°C, intermolecular condensation can occur.[4][1]
-
Fix: Maintain temperature strictly between 0°C and 20°C.
Module B: Workup & Isolation (The Critical Failure Point)
Q: I basified the aqueous layer to pH 12 to extract the amine, but the yield vanished. Did it hydrolyze? A: Yes, and it likely volatilized.[4][2][1]
-
Hydrolysis: While tert-butyl esters are base-stable relative to methyl esters, the electron-withdrawing
makes the ester carbonyl highly susceptible to hydroxide attack (saponification) even at moderate pH.[3] -
pKa Mismatch: As noted, the pKa is ~5.9. At pH 12, you are 6 logarithmic units above the pKa.[4][1] You do not need to go this high.
-
Volatility: The free base of trifluoroalanine esters is significantly more volatile than alanine esters due to the "teflon-like" character of the
group. High vacuum or prolonged rotovap at elevated temperatures will sublime your product into the trap.
Q: How should I isolate the product then? A: Do not isolate the free base if possible. Isolate it as a salt (Hydrochloride or Tosylate).[2][1][3] If you must have the free base, extract at pH 7.5–8.0 using cold ether/pentane and remove solvent carefully without high heat.[4][1]
Optimized Experimental Protocol
Method: Isobutylene-Mediated Esterification Scale: 10 mmol basis[2][3]
Reagents & Setup
-
Substrate: 3,3,3-Trifluoro-DL-alanine (1.43 g, 10 mmol)
-
Reagent: Isobutylene (condensed gas, ~10 mL) or tert-Butyl Acetate (excess)
-
Catalyst: Conc.
(1.0 mL) or (Caution: Explosion risk with perchlorates)[2][1][3] -
Solvent: 1,4-Dioxane (20 mL)
Step-by-Step Procedure
-
Preparation: Cool the pressure tube to -78°C (dry ice/acetone). Add Dioxane and the amino acid.
-
Addition: Condense isobutylene gas into the tube (or add liquid isobutylene if available). Slowly add the acid catalyst.
-
Reaction: Seal the vessel tightly. Allow it to warm to Room Temperature (20-25°C). Stir for 24–48 hours.[3]
-
Note: The solution should become clear as the amino acid esterifies and dissolves.
-
-
Quench (The Critical Step):
-
Extraction:
-
Isolation (Salt Formation):
Comparative Data: Yield vs. Method
| Method | Reagents | Typical Yield | Primary Failure Mode |
| Fisher Esterification | < 5% | Steric hindrance; reaction does not proceed.[2][3] | |
| Coupling Agent | 10-20% | Urea byproduct contamination; steric failure.[3] | |
| Transesterification | 60-75% | Good yield, but perchlorates pose safety risks.[2][1][3] | |
| Acid Catalysis | Isobutylene / H2SO4 | 85-92% | Optimal Method. Loss occurs only during poor workup.[3] |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points where yield is typically lost.
Caption: Workflow logic for maximizing yield. Note the critical pH window (7.5-8.[3]0) driven by the low pKa of the fluorinated amine.
References
-
Sigma-Aldrich. Amino Acids Reference Chart (pKa values). Retrieved from Sigma-Aldrich Technical Library.[3] Link
-
BenchChem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry.[3] (2025).[2][1][3][5][6][7][8] Link
-
Uneyama, K. Organofluorine Chemistry. Blackwell Publishing.[3] (General reference on electronic effects of CF3 groups).
-
Sakai, T. et al. Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine.[4][2][1][3] MDPI Molecules. (2000).[2][3] Link[2][1][3]
-
Organic Syntheses. General procedures for t-butyl esters via Isobutylene. Coll. Vol. 5, p. 771.[4][2][1][3] Link
Sources
- 1. Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Side Reactions in Boc Deprotection of Fluorinated Amino Esters
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning side reactions encountered during the tert-butoxycarbonyl (Boc) deprotection of fluorinated amino esters. The presence of fluorine, a strongly electron-withdrawing group, can significantly influence reaction pathways, often leading to unexpected and problematic side products. This document is structured to provide not only solutions but also the underlying chemical principles to empower you in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving them.
Issue 1: Incomplete or Sluggish Deprotection
Symptom: You observe a significant amount of starting material remaining by TLC or LC-MS analysis, even after extended reaction times.
Probable Cause: The electron-withdrawing nature of fluorine atoms can destabilize the carbocation intermediate formed during the acid-catalyzed cleavage of the Boc group.[1][2] This destabilization increases the activation energy of the deprotection reaction, making it slower than for non-fluorinated analogues. Steric hindrance around the Boc-protected amine can also contribute to a slower reaction rate.[3][4]
Solutions & Experimental Protocols:
-
Increase Acid Strength or Concentration: A higher concentration of a strong acid like trifluoroacetic acid (TFA) can accelerate the reaction.[5] However, be mindful that harsher conditions may promote side reactions.[3]
-
Protocol 1: High-Concentration TFA Deprotection
-
Dissolve the Boc-protected fluorinated amino ester in dichloromethane (DCM).
-
Add a pre-mixed solution of 50% TFA in DCM.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS every 30 minutes.
-
If the reaction is still sluggish, consider gentle heating to 40°C, but with caution, as this can increase the risk of side products.
-
-
-
Alternative Stronger Acids: For particularly stubborn deprotections, 4M HCl in dioxane is a potent alternative to TFA.[3][6]
-
Protocol 2: Deprotection with 4M HCl in Dioxane
-
Dissolve the substrate in a minimal amount of an appropriate solvent if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-12 hours, monitoring for completion.[6]
-
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Role of scavengers in preventing side-chain alkylation.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated amino esters more challenging for Boc deprotection than their non-fluorinated counterparts?
A1: The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect. This effect destabilizes the adjacent carbocation that forms upon cleavage of the Boc group, thereby increasing the energy barrier for the deprotection reaction and making it slower.
[1][2]Q2: Can I use basic conditions to remove a Boc group from a fluorinated amino ester?
A2: While the Boc group is generally stable to basic conditions, some methods for its removal under non-acidic conditions have been reported, such as thermolysis. H[7][8]owever, these often require high temperatures which could be detrimental to sensitive substrates. For molecules with acid-labile groups, milder acidic deprotection methods or alternative protecting groups like Fmoc, which is base-labile, should be considered.
[]Q3: Are there any "greener" alternatives to traditional Boc deprotection methods?
A3: Yes, research has explored more environmentally friendly approaches. For instance, some deprotections can be achieved using water at reflux temperatures, eliminating the need for strong acids and organic solvents. A[8]dditionally, methods employing catalytic amounts of reagents or recyclable catalysts are being developed.
Q4: My fluorinated amino ester also contains a tert-butyl ester. Can I selectively deprotect the N-Boc group?
A4: Selective deprotection is challenging as both groups are acid-labile. However, the N-Boc group is generally more sensitive to acid than a tert-butyl ester. C[10]areful control of reaction conditions, such as using a weaker acid or a limited stoichiometry of a stronger acid at low temperatures, may allow for selective removal of the N-Boc group. Careful monitoring of the reaction is crucial in such cases.
Q5: How does the position of fluorine substitution (α, β, γ, etc.) impact the difficulty of Boc deprotection?
A5: The closer the fluorine atom is to the amine, the stronger its electron-withdrawing inductive effect on the reaction center. Therefore, an α-fluorinated amino ester would generally be more difficult to deprotect than a γ-fluorinated one, as the destabilizing effect on the carbocation intermediate diminishes with distance.
[2]## References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection.[Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection.[Link]
-
Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]
-
ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.[Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection.[Link]
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA.[Link]
-
Semantic Scholar. Peptide Global Deprotection/Scavenger-Induced Side Reactions.[Link]
-
Reddit. (2021). Is Flourine carbocation destabilizing or stabilizing?[Link]
-
ResearchGate. Deprotection of different N-Boc-compounds.[Link]
-
Google Patents. EP2070899A1 - Deprotection of N-BOC compounds.
-
University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal.[Link]
-
Chemistry Stack Exchange. (2016). Why does fluorine stabilise a carbocation?[Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
-
CONICET. α-Sulfur or α-fluorine—Which is more stabilizing for a carbocation? A computational study of electrophilic addition to HFCCH.[Link]
-
Wiley-VCH. 1 Protection Reactions.[Link]
-
Chemistry LibreTexts. (2019). 7.14: Carbocation Stability.[Link]
-
Common Organic Chemistry. Boc Deprotection - TFA.[Link]
-
ResearchGate. Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?[Link]
-
PubMed. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.[Link]
-
ACS Publications. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION.[Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.[Link]
-
National Center for Biotechnology Information. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids.[Link]
-
ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives.[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcours.net [mcours.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Tert-Butyl Cations in TFA Deprotection
Welcome to the technical support center for peptide and organic synthesis professionals. This guide provides in-depth answers and troubleshooting advice for a critical step in chemical synthesis: the removal of tert-butyl-based protecting groups (like Boc and tBu) using trifluoroacetic acid (TFA). Specifically, we will address the challenges posed by the reactive tert-butyl cation generated during this process and the essential role of scavengers in preserving the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental problem with tert-butyl cations during TFA deprotection?
During the acid-catalyzed cleavage of a tert-butoxycarbonyl (Boc) or tert-butyl (tBu) ether/ester protecting group, a highly stable tertiary carbocation, the tert-butyl cation, is formed.[1][2] This cation is a potent electrophile. If left unchecked, it will react with any available nucleophilic sites on your peptide or molecule, leading to undesired alkylation and the formation of impurities that are often difficult to remove.[1][3][4] This significantly compromises the purity and yield of your target compound.
Q2: Which amino acid residues are most vulnerable to alkylation by tert-butyl cations?
Amino acids with nucleophilic side chains are particularly susceptible to attack. The primary residues of concern in peptide synthesis are:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[3][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][6] Additionally, Met is susceptible to oxidation to methionine sulfoxide, a side reaction that can be exacerbated under cleavage conditions.[3][7]
-
Cysteine (Cys): The free sulfhydryl (-SH) group is a strong nucleophile and a prime target for alkylation, resulting in the formation of S-tert-butyl cysteine.[3][8]
-
Tyrosine (Tyr): The activated phenolic ring can also undergo electrophilic substitution.[3][6]
Q3: How do scavengers work to prevent these side reactions?
Scavengers are nucleophilic compounds intentionally added to the TFA "cleavage cocktail".[1][5] They function by reacting with and neutralizing the electrophilic tert-butyl cations at a much faster rate than the sensitive residues in your peptide.[3][9] This effectively "traps" the carbocations before they can cause unwanted modifications to your product.[10][11] The choice of scavenger is critical and depends on the specific amino acid composition of your peptide.[12][13]
Troubleshooting Guide
Issue 1: My HPLC/LC-MS analysis shows unexpected peaks with a mass increase of +56 Da.
Cause: This is the classic signature of tert-butylation, where a tert-butyl group (mass of ~57, with a net addition of 56 Da after loss of a proton) has been added to your peptide. This confirms that the generated tert-butyl cations were not adequately quenched.
Solution:
-
Incorporate an appropriate scavenger into your TFA cleavage cocktail. A standard, effective, and low-odor starting point for most peptides is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[11][14]
-
Verify Scavenger Suitability: If your peptide contains sensitive residues like Cys or Met, a more robust cocktail may be necessary. Refer to the Scavenger Selection Table below to choose the best scavenger or combination for your specific sequence. For example, peptides rich in Cys, Met, Trp, and Tyr often benefit from "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT).[5][12][15]
-
Ensure Fresh Reagents: Prepare your cleavage cocktail fresh just before use.[12][13] Old TFA can accumulate water, and scavengers can degrade over time, reducing their effectiveness.
Issue 2: The yield of my peptide is very low after cleavage and precipitation.
Cause: While low yield can stem from many stages of synthesis, cleavage-related issues are a common culprit.[16][17] This can be due to incomplete cleavage from the resin, incomplete removal of side-chain protecting groups (especially arginine's Pbf group), or peptide degradation by reactive cations.[13][14]
Solution:
-
Perform a Test Cleavage: Before committing your entire batch, cleave a small amount of resin (10-20 mg) and analyze the crude product by MS.[17] If the target mass is present, the synthesis was likely successful, and the issue lies with the cleavage or workup.[17]
-
Optimize Cleavage Time: Most peptides are cleaved within 2-3 hours at room temperature.[13][17] However, sterically hindered sequences or those with multiple Arg(Pbf) groups may require longer reaction times (up to 4 hours).[14][18]
-
Use the Right Scavenger for Arginine: The Pbf protecting group on arginine can be stubborn. Thioanisole is known to accelerate its removal.[10][19] If your sequence is Arg-rich, consider a cocktail containing thioanisole.
-
Review Precipitation Technique: Ensure you are adding the TFA filtrate to a sufficiently large volume of cold diethyl ether (typically 10 times the volume of the filtrate) to maximize precipitation.[12][20] Some short or hydrophobic peptides may not precipitate well; in these cases, reducing the TFA volume under a stream of nitrogen before ether addition can help.[20][21]
Issue 3: My tryptophan-containing peptide shows signs of modification, even with TIS as a scavenger.
Cause: While TIS is an excellent carbocation scavenger, certain conditions can still lead to Trp modification.[10] Furthermore, the protecting groups from arginine (Pbf) can themselves be transferred to Trp if not properly scavenged.[6][10] Triethylsilane (TES), a related scavenger, has been reported to reduce the indole ring of tryptophan and should be used with caution.[9][14]
Solution:
-
Use Fmoc-Trp(Boc)-OH: The best defense is a good offense. Using a Boc group to protect the indole nitrogen of tryptophan during synthesis eliminates most side reactions at this position.[5][6]
-
Add a "Soft" Scavenger: Including 1,2-Ethanedithiol (EDT) in the cleavage cocktail provides additional protection for tryptophan.[5][10] Reagent K, which contains both thioanisole and EDT, is highly effective for Trp-containing peptides.[5][12]
Scavenger Selection and Mechanisms
The mechanism of TFA deprotection involves protonation of the protecting group, leading to the formation of the stable tert-butyl cation.[1][2] Scavengers provide a nucleophilic sink for this cation.
Comparison of Common Scavengers
| Scavenger | Composition in Cocktail | Primary Target & Mechanism | Pros | Cons |
| Water (H₂O) | 2.5% - 5% | Traps tert-butyl cations by forming tert-butanol.[18][19] | Ubiquitous, effective for tBu cations.[18] | Not effective against other cations (e.g., trityl, Pbf). Provides only baseline protection. |
| Triisopropylsilane (TIS) | 2.5% - 5% | Acts as a hydride donor to reduce the carbocation to isobutane.[22] Very effective for trityl and Pbf cations as well.[19] | Highly effective, low odor, good general-purpose scavenger.[15][23] | Can reduce azide groups if present.[16] Less effective for protecting Met from oxidation. |
| 1,2-Ethanedithiol (EDT) | 2.5% - 5% | A "soft" nucleophile that is highly effective at trapping tBu cations and protecting Cys and Trp.[10][19] Also helps prevent Met oxidation.[19] | Very effective for sensitive residues.[10] Considered the best scavenger for t-butyl trifluoroacetate.[10] | Strong, unpleasant odor. Can reduce azide groups.[16] |
| Thioanisole | 5% | Scavenges cations and is particularly useful for accelerating the removal of Arg(Pbf) protecting groups.[10][19] | Suppresses Trp and Met side reactions.[6][23] Essential for difficult Arg deprotections.[10] | Strong odor. Can cause other modifications on sensitive amino acids in the presence of very strong acids.[23] |
| Phenol | 5% | Acts as a scavenger to protect Tyr and Trp side chains from oxidation and alkylation.[18][19] | Provides good protection for aromatic residues. | Can be toxic. Less effective as a general carbocation scavenger compared to silanes or thiols. |
Which Cleavage Cocktail Should I Use? A Decision Workflow
Experimental Protocols
Protocol 1: Standard TFA Cleavage for General Peptides
This protocol is suitable for peptides without highly sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 mL) to remove residual DMF and swell the resin. Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.[12]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v) . For 100 mg of resin, prepare approximately 2 mL of the cocktail.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[17]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. In a separate conical tube, add cold diethyl ether (approx. 10 times the volume of the filtrate). Slowly add the TFA filtrate to the cold ether while vortexing. A white precipitate of the peptide should form.[12]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and centrifuge again. Dry the final peptide pellet under vacuum.
Protocol 2: Cleavage Using Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr, Arg).
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Cocktail Preparation: In a well-ventilated fume hood, carefully prepare Reagent K fresh: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (v/v/v/v/v) .[5][12]
-
Cleavage Reaction: Add Reagent K to the dried resin. Stopper and let react for 2-4 hours at room temperature.
-
Peptide Precipitation and Isolation: Follow Steps 4 and 5 from Protocol 1.
References
-
Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Research Explorer - The University of Manchester. Available at: [Link].
- Pearson, D. A., Blanchette, M., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters.
-
Pearson, D., Blanchette, M., & Guindon, C. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Semantic Scholar. Available at: [Link].
- Ghosh, A., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec. Available at: [Link].
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available at: [Link].
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link].
- Robinson, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Royal Society of Chemistry.
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research. PubMed. Available at: [Link].
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link].
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link].
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link].
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link].
-
CEM Corporation. Application Note: Peptide Cleavage and Protected Cleavage Procedures. Available at: [Link].
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Available at: [Link].
-
Zhang, Z., et al. (2010). Mechanistic pathways in CF3COOH-mediated deacetalization reactions. PubMed. Available at: [Link].
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. Available at: [Link].
-
CDN Scientific. Cleavage Cocktail Selection. Available at: [Link].
-
Al Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Molecules. PMC. Available at: [Link].
-
ResearchGate. (2020). Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail? ResearchGate. Available at: [Link].
-
Al Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Available at: [Link].
-
Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. cem.de [cem.de]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. researchgate.net [researchgate.net]
Troubleshooting aggregation in peptides with fluorinated residues
Topic: Troubleshooting Aggregation in Peptides with Fluorinated Residues Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals
Introduction: The "Fluorous Effect" is Not Just Hydrophobicity
If you are reading this, your peptide has likely crashed out of solution, failed synthesis coupling, or vanished from your HPLC trace. Welcome to the world of fluorinated peptides.
While often used to enhance metabolic stability or membrane penetration, fluorine introduces a unique physicochemical phenomenon: the Fluorous Effect . Unlike standard hydrophobic interactions (which are driven by entropy and water exclusion), the fluorous effect involves the specific segregation of fluorine-rich domains due to the low polarizability of the C-F bond. These domains "zipper" together, forming hyper-stable
This guide moves beyond standard peptide chemistry to address the specific orthogonal challenges of fluorinated residues.
Module 1: Synthesis – The On-Resin Aggregate
The Symptom: Incomplete coupling immediately following the introduction of a fluorinated residue (e.g., F-Leu, F-Phe, or trifluoromethyl-alanine). The Kaiser test is positive, but re-coupling fails.
The Mechanism: Fluorinated side chains self-assemble on the solid support, collapsing the resin matrix and sterically shielding the N-terminus. Standard DMF swelling is insufficient to penetrate this "fluorous core."
Troubleshooting Protocol: The "Magic Mixture" & Disaggregation Washes
Question: How do I solvate the resin when my peptide has aggregated?
Answer: You must disrupt the secondary structure hydrogen bonding and the fluorous segregation.
Step-by-Step Protocol:
-
The "Magic Mixture" Coupling: Replace standard DMF with the following solvent system for the coupling step of the fluorinated residue and the subsequent 2-3 residues:
-
Solvent: DCM / DMF / NMP (1:1:1 ratio)
-
Chaotrope: 1% Triton X-100 OR 0.4M LiCl (Lithium Chloride)
-
H-Bond Disruptor: 2M Ethylene Carbonate
-
Why: Ethylene carbonate is a potent dipole that disrupts
-sheets; Triton X-100 prevents micellar aggregation of the fluorous chains.
-
-
The "Fluorous Wash" (Crucial Step): Between deprotection and coupling, perform a specific swelling wash to re-expand the resin.
-
Wash: DCM / HFIP (Hexafluoroisopropanol) (4:1 v/v).[1]
-
Duration: 2 x 5 minutes.
-
Warning: Do not use HFIP during the coupling reaction itself (it can esterify activated amino acids). Use it only for washing/swelling.
-
-
Structural Breaks: If possible, insert a Pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Meph)-OH) immediately after a fluorinated block. This forces a "kink" in the backbone, physically preventing
-sheet zippering.
Module 2: Purification – The "Sticky Column" Problem
The Symptom: The peptide elutes as a broad, tailing hump on C18, or requires 90%+ acetonitrile to elute, often carrying impurities with it.
The Mechanism: The "Fluorous Effect" creates super-hydrophobicity.[2] Standard C18 alkyl chains interact too strongly with the fluorinated domains, leading to slow mass transfer and peak broadening.
Decision Matrix: Choosing the Right Stationary Phase
| Feature | Standard C18 | C4 (Butyl) | FluoroSep / PFP (Pentafluorophenyl) |
| Interaction | Strong Hydrophobic | Moderate Hydrophobic | Fluorous-Fluorous + |
| Best For | < 3 Fluorines | > 3 Fluorines or Hydrophobic Cores | Isomers, highly fluorinated peptides |
| Resolution | Poor for Fluorous | Better Recovery | High Selectivity |
| Risk | Irreversible binding | Lower resolution of impurities | Specialized mobile phases |
Question: My peptide is stuck on the C18 column. How do I recover it?
Answer: Switch to a C4 column or a Fluorous Phase column.
-
Protocol: For highly fluorinated peptides (>3 residues), use a C4 column. The shorter alkyl chains reduce the Van der Waals contact area, allowing the peptide to desorb at lower organic concentrations.
-
Mobile Phase Modifier: If using C18 is unavoidable, add 10-20% TFE (Trifluoroethanol) or Isopropanol to Mobile Phase B. This acts as a solubilizing agent for the fluorous domains.
Module 3: Solubility & Storage – Fighting the Hydrogel
The Symptom: The peptide was soluble during purification but formed a clear, stiff gel upon lyophilization or storage at 4°C.
The Mechanism: Fluorinated peptides are notorious hydrogelators. They form nanofibrillar networks driven by 1D stacking of fluorinated interfaces.
Workflow: Solubilization & Storage
Question: How do I dissolve a fluorinated peptide gel?
Answer: You must use a "Fluorous Solvent" to break the fluorous segregation.
Step-by-Step Protocol:
-
Primary Dissolution: Add neat HFIP (Hexafluoroisopropanol) to the gel.
-
Action: Vortex until the gel completely dissolves into a clear solution. HFIP induces
-helicity, breaking the -sheet aggregates.
-
-
Aliquot & Dry: Do not store in HFIP (it is volatile and acidic). Aliquot the solution into vials and evaporate the HFIP under a stream of nitrogen to form a thin film.
-
Reconstitution: When ready to use, dissolve the film in a small volume of DMSO (if compatible) or 10mM NaOH (if the peptide is acidic), then dilute rapidly into your buffer.
-
Note: Avoid PBS initially; high salt promotes aggregation.
-
Module 4: Analytical Anomalies – The Invisible Signal
The Symptom: The peptide is pure by HPLC/MS, but the 19F NMR spectrum shows broad, flat mounds instead of sharp peaks, or signals are missing entirely.
The Mechanism: Exchange Broadening. The peptide is exchanging between monomeric and oligomeric states on an intermediate NMR timescale. The large chemical shift anisotropy (CSA) of fluorine makes it exquisitely sensitive to this tumbling restriction.
Question: How do I get sharp NMR signals for my fluorinated peptide?
Answer: You must shift the exchange regime to "fast exchange" or break the oligomers.
Troubleshooting Table:
| Method | Protocol | Mechanism |
| Variable Temp (VT) | Heat sample to 40-50°C | Increases molecular tumbling rate; shifts exchange to "fast" regime. |
| Dilution | Drop conc. to < 50 | Shifts equilibrium toward monomers (below Critical Aggregation Conc.). |
| Solvent Shift | Add 10-20% TFE-d3 | Disrupts aggregates; sharpens peaks (but alters secondary structure). |
| 19F Spin Diffusion | Use if signals remain broad | Advanced: Uses the broadening to measure the size of the aggregate (oligomer number). |
Visualizing the Problem & Solution
Diagram 1: The Aggregation Mechanism
This diagram illustrates how the "Fluorous Effect" creates a distinct aggregation pathway compared to standard hydrophobicity.
Caption: The Fluorous Effect accelerates beta-sheet zippering via specific F-F segregation, requiring fluorinated solvents (HFIP) for disruption.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the correct intervention based on the experimental stage (Synthesis, Purification, or Analysis).
References
-
Marsh, E. N. G. (2014). "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research. Link
-
Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the hydrophobic core of a coiled-coil peptide." Chemistry – A European Journal. Link
-
Cametti, M., et al. (2012). "The fluorous effect in biomolecular applications." Chemical Society Reviews. Link
-
Muthukrishnan, S., et al. (2004). "The influence of fluorinated amino acids on the structure and stability of the collagen triple helix." Journal of Organic Chemistry. Link
-
Zou, Y., et al. (2014).[3] "Rapid Flow-Based Peptide Synthesis." ChemBioChem. (Describes high-efficiency coupling protocols). Link[3]
-
Ulrich, A. S. (2005). "Solid-state 19F-NMR analysis of oriented biomembranes." Progress in Nuclear Magnetic Resonance Spectroscopy. (Basis for 19F aggregation analysis). Link
Sources
Navigating the Synthesis of tert-Butyl 2-amino-3,3,3-trifluoropropanoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of tert-Butyl 2-amino-3,3,3-trifluoropropanoate. This valuable chiral building block is integral to the development of novel pharmaceuticals due to the unique properties conferred by the trifluoromethyl group. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to support your research and scale-up efforts. We aim to empower you with the scientific understanding to overcome common synthetic challenges and optimize your experimental outcomes.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific issues that may arise during the synthesis of tert-Butyl 2-amino-3,3,3-trifluoropropanoate, with a focus on a common synthetic route involving a Reformatsky-type reaction followed by introduction of the amino group.
Issue 1: Low Yield in the Initial Reformatsky-Type Reaction
Question: We are experiencing low yields of the intermediate tert-butyl 3,3,3-trifluoro-2-hydroxypropanoate when reacting ethyl trifluoroacetate with tert-butyl bromoacetate in the presence of zinc. What are the likely causes and how can we improve the yield?
Answer: The Reformatsky reaction, while powerful, is sensitive to several factors that can impact its efficiency.[1][2][3] Here’s a breakdown of potential causes and solutions:
-
Poor Zinc Activation: The success of the Reformatsky reaction hinges on the activation of the zinc metal to facilitate the formation of the organozinc reagent.[4]
-
Troubleshooting Steps:
-
Activation Method: Ensure the zinc dust is properly activated. Common methods include washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum. Alternatively, using freshly ground zinc powder or treating it with a small amount of iodine can be effective.
-
Reaction Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction. The disappearance of the iodine color or the evolution of gas indicates successful initiation.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice are critical.
-
Troubleshooting Steps:
-
Temperature Control: The reaction is typically initiated at room temperature and then gently heated to maintain a steady reflux. Overheating can lead to side reactions, including the decomposition of the organozinc reagent.
-
Solvent Choice: Anhydrous THF or a mixture of THF and toluene are commonly used solvents. Ensure your solvent is rigorously dried, as moisture will quench the organozinc intermediate.
-
-
-
Side Reactions: The primary side reaction is the self-condensation of the tert-butyl bromoacetate.
-
Troubleshooting Steps:
-
Slow Addition: Add the solution of ethyl trifluoroacetate and tert-butyl bromoacetate slowly to the activated zinc suspension. This maintains a low concentration of the bromoester and favors the desired cross-reaction.
-
-
Experimental Protocol: Optimized Reformatsky-Type Reaction
-
Activate zinc dust (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the activated zinc.
-
In a separate flask, prepare a solution of ethyl trifluoroacetate (1.0 equivalent) and tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the ester solution to the zinc suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (as evidenced by a gentle reflux), add the remaining ester solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the consumption of the starting materials is confirmed by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl 3,3,3-trifluoro-2-hydroxypropanoate.
Issue 2: Incomplete Conversion or Side-Product Formation During Amination
Question: We are attempting to convert the hydroxyl group of tert-butyl 3,3,3-trifluoro-2-hydroxypropanoate to an amino group and are observing incomplete conversion and the formation of impurities. What are the best strategies for this transformation?
Answer: The conversion of the secondary alcohol to the amine can be challenging. A common and effective method is a two-step process involving mesylation followed by nucleophilic substitution with an amine source.
-
Incomplete Mesylation: The formation of the mesylate is the critical first step.
-
Troubleshooting Steps:
-
Reagent Purity: Use freshly distilled triethylamine and high-purity methanesulfonyl chloride.
-
Temperature Control: Perform the reaction at 0 °C to minimize side reactions.
-
Stoichiometry: Use a slight excess of both triethylamine (1.2-1.5 equivalents) and methanesulfonyl chloride (1.1-1.2 equivalents).
-
-
-
Inefficient Nucleophilic Substitution: The displacement of the mesylate with an amine source can be sluggish.
-
Troubleshooting Steps:
-
Amine Source: Sodium azide followed by reduction is a reliable method. For a more direct approach, using a protected amine source like dibenzylamine followed by deprotection can be effective.
-
Solvent and Temperature: A polar aprotic solvent like DMF is suitable for the substitution reaction. Heating may be required, but the temperature should be carefully optimized to avoid elimination side-products.
-
-
Issue 3: Difficulty in Purification of the Final Product
Question: We are struggling to purify the final tert-Butyl 2-amino-3,3,3-trifluoropropanoate. Column chromatography is proving to be difficult. Are there alternative purification methods?
Answer: The basicity of the amino group can lead to tailing on silica gel chromatography.
-
Troubleshooting Chromatographic Purification:
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the amine with the acidic silica gel.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.
-
-
Alternative Purification Strategy: Salt Formation and Recrystallization:
-
Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether or dioxane to precipitate the hydrochloride salt of the product.[3]
-
The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
-
The free amine can be regenerated by treatment with a mild base, such as sodium bicarbonate, and extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to introduce the tert-butyl ester group?
A1: The tert-butyl ester is typically introduced at the beginning of the synthesis. Reacting the corresponding carboxylic acid with isobutylene in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is a common and effective method.[3][5][6]
Q2: Are there any specific safety precautions to consider during this synthesis?
A2: Yes, several safety precautions are crucial:
-
Ethyl trifluoroacetate: This reagent is flammable and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
tert-Butyl bromoacetate: This is a lachrymator and should be handled with care in a fume hood.
-
Zinc dust: Activated zinc can be pyrophoric. Handle under an inert atmosphere.
-
Methanesulfonyl chloride: This is a corrosive and moisture-sensitive reagent. Handle with extreme care in a fume hood.
Q3: How can we monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most steps. For more volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Staining with potassium permanganate or ninhydrin (for the final amine product) can aid in visualization on TLC plates.
Q4: What are the key considerations for scaling up this synthesis?
A4: When scaling up, several factors become more critical:
-
Heat Management: The Reformatsky reaction is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient stirring is essential, especially during the addition of reagents and in heterogeneous mixtures involving zinc.
-
Work-up and Extraction: The volumes of solvents for extraction will increase significantly. Plan for appropriate equipment to handle large-scale liquid-liquid extractions.
-
Purification: On a larger scale, purification by salt formation and recrystallization is often more practical and economical than column chromatography.
Visualizing the Workflow
To aid in understanding the key decision points in troubleshooting the synthesis, a workflow diagram is provided below.
Caption: Troubleshooting workflows for the Reformatsky reaction and product purification.
Data Summary
| Parameter | Recommended Value/Condition | Reference |
| Reformatsky Reaction | ||
| Zinc Activation | HCl wash or Iodine | [4] |
| Solvent | Anhydrous THF | [2] |
| Temperature | Gentle reflux | [2] |
| Amination (via Mesylate) | ||
| Mesylation Temperature | 0 °C | N/A |
| Nucleophilic Substitution Solvent | DMF | N/A |
| Purification | ||
| Chromatography Modifier | 0.1-1% Triethylamine | N/A |
| Alternative Method | HCl salt formation | [3] |
References
- Fürstner, A. (1989). Recent Advances in the Reformatsky Reaction. Synthesis, 1989(08), 571-590. DOI: 10.1055/s-1989-27326
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3,3,3-trifluoro-2-iminopropanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Google Patents. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]
- Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry.
- MDPI. (2023).
-
Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubMed. (2006). Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines. Journal of Organic Chemistry.
- Semantic Scholar. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for tert-Butyl (3-aminopropyl)
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
Sources
- 1. Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
Introduction: The Critical Role of Chiral Fluorinated Amino Acids in Modern Drug Discovery
An In-Depth Technical Guide to the Chiral Resolution of tert-Butyl 2-amino-3,3,3-trifluoropropanoate Enantiomers
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorinated amino acids, such as derivatives of 3,3,3-trifluoroalanine, are of particular interest. The trifluoromethyl group can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. Tert-butyl 2-amino-3,3,3-trifluoropropanoate serves as a valuable building block for these advanced therapeutics.[1] However, like most amino acids, it is chiral, and its biological activity is typically confined to a single enantiomer. Consequently, the efficient and scalable resolution of its racemic mixture into enantiomerically pure forms is a critical challenge for researchers and drug development professionals.
This guide provides an in-depth comparison of the three primary methodologies for resolving racemic tert-butyl 2-amino-3,3,3-trifluoropropanoate: Enzymatic Kinetic Resolution (EKR), Preparative High-Performance Liquid Chromatography (HPLC), and Diastereomeric Salt Crystallization. We will delve into the fundamental principles of each technique, provide field-proven experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate method for your specific research and development needs.
Method 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Hydrolysis
Expertise & Experience: The Principle of Biocatalytic Selectivity
Enzymatic Kinetic Resolution (EKR) leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers. In this context, a lipase is used to selectively catalyze the hydrolysis of one enantiomer of the racemic ester, while leaving the other largely untouched.[2][3] For tert-butyl 2-amino-3,3,3-trifluoropropanoate, a lipase will preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid ((S)-2-amino-3,3,3-trifluoropropanoic acid). The unreacted (R)-ester remains in the organic phase. This process allows for the separation of the two enantiomers based on their different chemical forms and solubilities.
The choice of lipase is critical; Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile biocatalyst renowned for its high activity and enantioselectivity in resolving a wide range of esters and amines.[4][5] The enzyme's active site creates a chiral environment where one enantiomer fits more productively into the transition state for hydrolysis, resulting in a significantly faster reaction rate for that enantiomer.[6][7]
Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol is a self-validating system. The progress and enantioselectivity of the reaction are monitored by chiral HPLC, allowing for precise determination of the optimal endpoint.
-
Enzyme Preparation: Suspend immobilized Candida antarctica lipase B (Novozym 435, 50 mg/mmol of substrate) in a phosphate buffer solution (100 mM, pH 7.5).
-
Reaction Setup: In a temperature-controlled vessel at 40°C, dissolve racemic tert-butyl 2-amino-3,3,3-trifluoropropanoate (1.0 g) in a biphasic solvent system consisting of methyl tert-butyl ether (MTBE, 20 mL) and the phosphate buffer (20 mL) containing the enzyme. The use of a biphasic system facilitates product separation, as the resulting amino acid will preferentially move to the aqueous phase.
-
Reaction Monitoring: Stir the mixture vigorously to ensure efficient mass transfer between the phases. Monitor the reaction progress by taking small aliquots from the organic phase at regular intervals (e.g., every 2 hours). Analyze these aliquots by chiral HPLC to determine the conversion percentage and the enantiomeric excess (e.e.) of the remaining ester.
-
Optimal Endpoint: The ideal reaction endpoint is at or very near 50% conversion. Proceeding beyond this point will decrease the enantiomeric purity of the unreacted ester.
-
Workup and Separation: Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and potentially reused). Separate the organic and aqueous layers.
-
Isolation of (R)-Ester: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the unreacted (R)-tert-butyl 2-amino-3,3,3-trifluoropropanoate.
-
Isolation of (S)-Acid: Wash the aqueous layer with a small amount of MTBE to remove any residual ester. Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the amino acid. The product can then be isolated, for instance, by lyophilization or extraction into a suitable organic solvent like ethyl acetate.
-
-
Purity Analysis: Determine the final yield and confirm the enantiomeric purity of both the recovered (R)-ester and the (S)-acid product by chiral HPLC.
Data Presentation: Expected EKR Performance
| Parameter | (R)-tert-Butyl 2-amino-3,3,3-trifluoropropanoate | (S)-2-Amino-3,3,3-trifluoropropanoic Acid |
| Theoretical Max Yield | 50% | 50% |
| Expected e.e. | >99% | >99% |
| Reaction Time | 6-24 hours | 6-24 hours |
| Key Condition | Reaction stopped at ~50% conversion | Reaction stopped at ~50% conversion |
Visualization: EKR Workflow
Method 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The Principle of Differential Interaction
Chiral HPLC is a powerful, direct method for separating enantiomers.[8] The separation occurs within a column packed with a Chiral Stationary Phase (CSP). The enantiomers of the analyte are passed through the column, and they form transient, diastereomeric complexes with the CSP.[9] Due to the three-dimensional structure of the CSP, one enantiomer will interact more strongly (e.g., through hydrogen bonding, π-π stacking, or steric hindrance) than the other, causing it to travel more slowly through the column.[10] This difference in interaction strength and retention time allows for their separation and collection as two distinct fractions.
For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective.[11][12] A systematic screening of columns and mobile phases is the most reliable path to a successful, high-resolution separation.[13]
Experimental Protocol: Chiral HPLC Method Development and Preparative Separation
-
Analytical Method Development (Screening):
-
Column Selection: Screen a set of polysaccharide-based CSPs. Recommended starting points are columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Screening: For each column, test a series of normal-phase mobile phases. A typical starting point is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[13] Screen modifier percentages from 5% to 30%.
-
Additive Inclusion: Since the analyte is a primary amine, adding a basic modifier like diethylamine (DEA) at a low concentration (0.1% v/v) to the mobile phase is crucial to prevent peak tailing and improve resolution.[11][13]
-
Optimization: Identify the column/mobile phase combination that provides the best separation (baseline resolution, Rs > 1.5). Fine-tune the alcohol percentage and flow rate to optimize resolution and run time.
-
-
Preparative Scale-Up:
-
Column: Use a preparative-scale column (e.g., 20 mm internal diameter or larger) packed with the same CSP identified during analytical screening.
-
Sample Preparation: Dissolve the racemic tert-butyl 2-amino-3,3,3-trifluoropropanoate in the mobile phase to a concentration that avoids column overloading (determined via a loading study).
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect the eluent in fractions corresponding to the two separated enantiomer peaks, using a UV detector to monitor the elution profile.
-
Product Recovery: Combine the fractions for each enantiomer. Remove the solvent under reduced pressure to obtain the purified (R)- and (S)-enantiomers.
-
-
Purity Verification: Analyze the collected fractions using the optimized analytical chiral HPLC method to confirm their enantiomeric purity (target e.e. > 99.5%).
Data Presentation: Hypothetical HPLC Screening Results
| CSP (Analytical Column) | Mobile Phase (Hexane/IPA + 0.1% DEA) | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 6.8 | 8.5 | 1.35 | 2.1 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 85:15 | 9.2 | 10.1 | 1.12 | 1.3 |
| Amylose tris(3,5-dichlorophenylcarbamate) | 95:5 | 12.5 | 15.1 | 1.28 | 1.9 |
Based on this hypothetical data, the Amylose tris(3,5-dimethylphenylcarbamate) CSP would be selected for preparative scale-up.
Visualization: Chiral HPLC Workflow
Comparative Summary and Recommendations
The choice of resolution method is not one-size-fits-all. It is a strategic decision based on scale, budget, timeline, and available expertise.
| Feature | Enzymatic Kinetic Resolution (EKR) | Preparative Chiral HPLC | Diastereomeric Salt Crystallization |
| Principle | Biocatalytic stereoselectivity | Differential interaction with CSP | Differential solubility of diastereomers |
| Scalability | Good (mg to multi-kg) | Fair (mg to kg); can be challenging for >kg | Excellent (g to multi-ton) |
| Cost | Moderate (enzyme cost) | High (CSP columns, solvents, instrument) | Low (bulk solvents, resolving agents) |
| Speed | Moderate (hours to days) | Fast (for method development & small scale) | Slow (requires extensive screening & optimization) |
| Purity (e.e.) | Excellent (>99%) | Excellent (>99.5%) | Good to Excellent (>98%, may require recrystallization) |
| Yield | Max 50% for each enantiomer | >95% recovery of both enantiomers | Variable, typically 35-45% for one enantiomer per cycle |
| Complexity | Moderate (biocatalysis expertise) | High (chromatography expertise) | Moderate (crystallization expertise) |
Authoritative Recommendations:
-
For Early-Stage Research & Discovery (mg to g scale): Preparative Chiral HPLC is often the superior choice. It is fast, provides access to both enantiomers in high purity from a single run, and the results are highly predictable once a method is established.
-
For Process Development & Kilo-Scale Production (g to multi-kg): Enzymatic Kinetic Resolution presents a compelling balance of scalability, excellent enantioselectivity, and milder, greener reaction conditions compared to classical methods. While the yield is theoretically capped at 50% for each product, the unreacted substrate can often be racemized and recycled, making it highly efficient overall.
-
For Large-Scale Commercial Manufacturing (multi-kg to ton scale): Diastereomeric Salt Crystallization remains the gold standard. [14]Despite the intensive initial screening effort, its low cost, operational simplicity, and immense scalability make it the most economically viable option for producing large quantities of a single enantiomer.
By understanding the fundamental principles and practical considerations of these three powerful techniques, researchers can confidently select and implement the optimal strategy for obtaining the enantiomerically pure tert-butyl 2-amino-3,3,3-trifluoropropanoate required to advance their scientific and drug development objectives.
References
-
Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology.
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI.
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. National Institutes of Health (PMC).
-
Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor. PubMed.
-
Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. National Institutes of Health (PMC).
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life (Basel).
-
Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. ResearchGate.
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Wiley Online Library.
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate.
-
Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Kinetic resolution of amino acid esters catalyzed by lipases. PubMed.
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
-
Chiral HPLC separation: strategy and approaches. Chiralpedia.
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
-
Summary of 3,3,3-trifluorolactic acid resolution outcomes using (S)-amines (1 mmol scale). ResearchGate.
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies.
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
-
Chiral HPLC Separations. Phenomenex.
-
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
-
2-Amino-3,3,3-trifluoropropanoic acid. MedChemExpress.
-
Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. agilent.com [agilent.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. yakhak.org [yakhak.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Senior Application Scientist's Guide to Characterizing Trifluoromethylated Compounds: A Comparative Analysis Centered on 19F NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of trifluoromethylated compounds is a cornerstone of successful innovation. The introduction of a trifluoromethyl (-CF3) group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, making its unambiguous identification and structural elucidation paramount. This guide provides an in-depth comparison of analytical techniques for characterizing these unique molecules, with a primary focus on the unparalleled capabilities of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the "why" behind experimental choices and provide actionable protocols to ensure the integrity of your results.
The Power of the Trifluoromethyl Group and the Need for Precise Characterization
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Its strong electron-withdrawing nature and steric bulk can significantly influence molecular conformation and pKa.[2] However, these same properties can also present challenges for traditional analytical methods. Therefore, a robust analytical strategy is essential for confirming the successful incorporation of the -CF3 group, determining its precise location, and understanding its influence on the overall molecular structure.
19F NMR Spectroscopy: The Gold Standard for Trifluoromethylated Compounds
Fluorine-19 NMR spectroscopy stands out as the premier technique for the analysis of fluorine-containing compounds, including those with trifluoromethyl groups.[3][4] The 19F nucleus possesses several advantageous properties:
-
100% Natural Abundance and High Gyromagnetic Ratio: The 19F nucleus is the only naturally occurring isotope of fluorine and has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, comparable to ¹H.[3]
-
Wide Chemical Shift Range: The chemical shift range for 19F NMR is significantly larger than for ¹H NMR, spanning over 800 ppm.[3] This wide dispersion minimizes the likelihood of signal overlap, even in complex molecules, allowing for the clear resolution of individual fluorine environments.[5]
-
High Sensitivity to the Local Electronic Environment: The chemical shift of a 19F nucleus is extremely sensitive to its local electronic environment. This makes 19F NMR an exquisite probe for detecting subtle changes in molecular conformation, solvent exposure, and intermolecular interactions.[6][7]
For trifluoromethyl groups specifically, the three equivalent fluorine atoms give rise to a single, often intense, resonance, further enhancing the sensitivity of the technique.[6] The chemical shift of the -CF3 group is a rich source of structural information, influenced by the electronic nature of the atom to which it is attached and the overall molecular architecture.
A Comparative Analysis of Characterization Techniques
While 19F NMR is a powerful tool, a comprehensive characterization of trifluoromethylated compounds often benefits from a multi-technique approach. The following table and discussion compare 19F NMR with other common analytical methods.
| Technique | Information Provided | Strengths for -CF3 Compounds | Weaknesses for -CF3 Compounds |
| 19F NMR Spectroscopy | Precise electronic environment, connectivity through coupling, quantification, dynamic information. | High sensitivity and resolution for the -CF3 group, quantitative, non-destructive. | Lower overall sensitivity than MS, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity for trace analysis, provides molecular formula confirmation. | Provides limited information on the specific location of the -CF3 group, fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can detect characteristic C-F stretching vibrations. | Provides limited structural information, often ambiguous for complex molecules. |
| X-ray Crystallography | Definitive 3D molecular structure in the solid state. | Unambiguous determination of atom connectivity and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution-state conformation. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of trifluoromethylated compounds. High-resolution mass spectrometry (HRMS) can confirm the presence of the -CF3 group by providing a highly accurate mass measurement. However, MS alone often cannot pinpoint the exact location of the trifluoromethyl group within a molecule, especially in the presence of isomers. While fragmentation patterns can offer clues, the stability of the C-F bonds can sometimes lead to complex fragmentation pathways.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and simple method for identifying the presence of functional groups. Trifluoromethyl groups exhibit characteristic C-F stretching absorptions in the IR spectrum, typically in the region of 1100-1350 cm⁻¹.[8] However, these bands can overlap with other vibrations, and IR spectroscopy provides minimal information about the overall molecular structure and the specific electronic environment of the -CF3 group.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional structure, unambiguously showing the connectivity and stereochemistry of the molecule, including the position of the trifluoromethyl group.[9][10] The primary limitation of this technique is the often-challenging process of growing high-quality single crystals suitable for diffraction.[10] Furthermore, the solid-state structure may not always represent the conformation of the molecule in solution, where biological activity occurs.
Experimental Protocols: A Practical Guide to 19F NMR
The following protocols provide a starting point for the characterization of trifluoromethylated compounds using 19F NMR.
Sample Preparation
For Small Molecules:
-
Dissolution: Accurately weigh 5-20 mg of the trifluoromethylated compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[6]
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard. The ideal internal standard should have a simple 19F NMR spectrum, be chemically inert, and have a resonance that does not overlap with the analyte signals. Trifluoroacetic acid or benzotrifluoride are commonly used.[11]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.
For Proteins and Other Biomolecules:
-
Buffer Selection: Prepare the protein sample in a suitable buffer (e.g., phosphate or Tris buffer) in D₂O. The pH of the buffer should be optimized for protein stability.
-
Concentration: Protein concentrations for 19F NMR typically range from 0.1 to 1.0 mM.[12] The required concentration will depend on the molecular weight of the protein and the sensitivity of the NMR instrument.
-
Additives: Consider adding a small amount (e.g., 10%) of a co-solvent like DMSO-d₆ if the trifluoromethylated ligand has poor aqueous solubility.
-
Reference: A common external reference for 19F NMR in aqueous solutions is sodium trifluoroacetate (TFA).
Data Acquisition
The following are general acquisition parameters that can be adapted based on the specific instrument and sample.
-
Nucleus: Observe 19F.
-
Pulse Program: A standard single-pulse experiment is usually sufficient for routine characterization. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[13]
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[14]
-
Transmitter Offset: Center the transmitter offset on the region of interest, typically around -60 to -80 ppm for many trifluoromethyl groups.[3]
-
Acquisition Time (at): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei in your sample and the internal standard. For many trifluoromethyl groups, T₁ values can be several seconds, so a delay of 20-60 seconds may be necessary for accurate quantification.[11][14]
-
Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio. For concentrated samples, 16 or 32 scans may be sufficient.
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to an internal or external standard.
-
Integration: For quantitative analysis, integrate the signals of the analyte and the internal standard. The concentration of the analyte can be calculated using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V)
Where:
-
C = concentration
-
I = integral value
-
N = number of fluorine nuclei
-
MW = molecular weight
-
m = mass
-
V = volume
-
Data Presentation: Interpreting 19F NMR Spectra
The chemical shift (δ) of a trifluoromethyl group in a 19F NMR spectrum is highly informative. The following table provides typical chemical shift ranges for -CF3 groups in different chemical environments.
| Chemical Environment of -CF3 Group | Typical Chemical Shift Range (ppm vs. CFCl3) |
| Aliphatic -CF3 | -60 to -80 |
| Aromatic -CF3 (e.g., Ph-CF3) | -60 to -65 |
| -O-CF3 | -55 to -60 |
| -S-CF3 | -40 to -45 |
| -CO-CF3 | -75 to -85 |
Data compiled from various sources, including[3][15].
In addition to the chemical shift, spin-spin coupling (J-coupling) between the 19F nuclei of the trifluoromethyl group and other nearby nuclei (e.g., ¹H, ¹³C, ³¹P) can provide valuable information about the connectivity of the molecule.[4][16]
Visualizing the Workflow
Choosing the right analytical technique or combination of techniques is crucial for efficient and accurate characterization. The following diagram illustrates a typical workflow.
Caption: Workflow for the characterization of trifluoromethylated compounds.
The following diagram illustrates the complementary nature of the information provided by each technique.
Caption: Complementary information from different analytical techniques.
Conclusion: An Integrated Approach for Unambiguous Characterization
While 19F NMR spectroscopy is undoubtedly the most powerful single technique for the detailed characterization of trifluoromethylated compounds, an integrated analytical approach provides the most comprehensive and unambiguous results. Mass spectrometry and IR spectroscopy offer rapid and valuable initial confirmation, while X-ray crystallography provides the ultimate structural proof for crystalline materials. By understanding the strengths and limitations of each technique and by following robust experimental protocols, researchers can confidently and efficiently characterize their novel trifluoromethylated compounds, accelerating the pace of discovery and development.
References
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]
-
NMR sample preparation guidelines. Novoprolabs. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]
-
The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules. Available at: [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available at: [Link]
-
19F nuclear magnetic resonance spectroscopy for the quantitative detection and classification of carbonyl groups in lignins. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
19Flourine NMR. Process NMR Associates. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]
-
2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. Available at: [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. Available at: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]
-
High-Frequency Magic Angle Spinning 19F NMR for the Structural Characterization of Fluorinated Active Pharmaceutical Ingredients in Commercial Drug Formulations. Analytical Chemistry. Available at: [Link]
-
Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Available at: [Link]
-
Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. Crystallography Reports. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. Available at: [Link]
-
Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organomation.com [organomation.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. researchgate.net [researchgate.net]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr-bio.com [nmr-bio.com]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. acgpubs.org [acgpubs.org]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Structural Elucidation of Trifluoromethylated Amino Acid Derivatives: A Comparative Guide
Executive Summary
The incorporation of trifluoromethyl (
Part 1: The Structural Impact of the Group
To understand the experimental data, one must first grasp the physical reality of the
-
Steric Bioisosterism: The van der Waals volume of a
group ( ) is significantly larger than a methyl group and roughly equivalent to an isopropyl group. This forces backbone conformational changes, often locking peptides into specific secondary structures (e.g., turning a random coil into a helix). -
Electronic Repulsion: The high electronegativity of fluorine creates C-F bond dipoles that repel lone pairs on carbonyl oxygens (orthogonal dipolar interactions). This often alters
and torsion angles in the peptide backbone. -
The "Rotational" Problem: Unlike isopropyl groups, the
group has C3 symmetry and a low rotational barrier. In the crystal lattice, this often manifests as rotational disorder , where the fluorine atoms appear as a smeared torus of electron density rather than distinct atomic peaks.
Part 2: Comparative Analysis (Method Selection)
While X-ray crystallography is the gold standard for absolute configuration, it must be contextualized against solution-state methods.
Table 1: Comparative Efficacy of Structural Determination Methods
| Feature | X-ray Crystallography | Computational Modeling (DFT) | |
| Primary Output | Absolute 3D configuration & packing | Dynamic behavior & solvent interaction | Energy landscapes & predictive binding |
| High (0.8–1.2 Å), but prone to disorder | Chemical shift anisotropy (CSA) | Idealized geometry | |
| Conformational Insight | Static "snapshot" of the lowest energy state | Population average of conformers | Theoretical minima |
| Key Limitation | Crystal packing forces may distort native conformation | No direct bond length/angle measurement | Requires experimental validation |
| Best For | Drug binding mode & absolute stereochemistry | Metabolic stability & membrane permeability | Transition state analysis |
Decision Logic for Method Selection
The following diagram outlines the decision process for selecting the appropriate structural tool based on the research stage.
Figure 1: Decision matrix for selecting structural elucidation methods for fluorinated derivatives.
Part 3: Crystallographic Challenges & Solutions
The "Fluorous" Phase Separation
Fluorine is neither hydrophilic nor truly lipophilic; it is "fluorous." In crystal packing,
-
Challenge: Standard hydrocarbon solvents (hexane, toluene) often fail to solvate or co-crystallize these derivatives effectively.
-
Solution: Use fluorinated co-solvents (e.g., trifluoroethanol or hexafluoroisopropanol) in trace amounts to mediate solubility, or employ "fluorous tagging" if the peptide is large.
Handling Disorder in Refinement
As noted in crystallographic literature, the
-
Symptom: The
difference map shows a "doughnut" shape around the terminal carbon. -
Solution: Do not force a single position. Model the
group as a disordered split position (e.g., Part A at 60% occupancy, Part B at 40% occupancy) rotated by 60 degrees relative to each other.
Part 4: Experimental Protocol (Self-Validating System)
This protocol is designed to maximize the probability of obtaining high-quality single crystals of trifluoromethylated amino acids (e.g.,
Phase 1: Synthesis & Purification
-
Purity Requirement: >99% by HPLC. Trace impurities often poison the growth of fluorinated crystals due to the disruption of weak F---F interactions.
-
Validation:
F NMR must show a single sharp peak (singlet or doublet). Any shoulder indicates rotamers or impurities that will hinder crystallization.
Phase 2: Crystallization (Vapor Diffusion)
Standard "slow evaporation" is rarely effective due to the fluorous effect. Use Sitting Drop Vapor Diffusion .
-
Prepare Reservoir Solution: 500
L of precipitant (e.g., 20% PEG 3350 in buffer). -
Prepare Drop: Mix 1
L of protein/peptide solution (10 mg/mL in TFE/Water mix) + 1 L of reservoir solution. -
The "Fluorine Spike": Add 0.1
L of 2,2,2-Trifluoroethanol (TFE) directly to the drop.-
Mechanism: TFE acts as a chaotropic agent that solubilizes the
moiety, preventing premature amorphous precipitation and allowing ordered lattice formation.
-
-
Seal and Incubate: Store at 18°C. Check for birefringence under polarized light after 48 hours.
Phase 3: Data Collection & Refinement Workflow
This workflow addresses the specific artifacts introduced by fluorine.
Figure 2: Refinement logic for handling trifluoromethyl group disorder.
Refinement Specifics:
-
Restraints: Apply DFIX restraints to C-F bond lengths (typically 1.33 Å) and F-C-F angles (107°) during initial refinement. Relax these only if data resolution is < 0.9 Å.
-
Thermal Ellipsoids: Fluorine atoms often require Anisotropic Displacement Parameters (ADPs) to account for their high thermal motion, even at cryo-temperatures (100 K).
Part 5: Case Study Analysis
Subject:
-
X-ray Findings: The crystal structure reveals that the
group preferentially stabilizes the trans-amide conformation. -
Mechanism: The electron-withdrawing
group reduces the electron density on the nitrogen, strengthening the interaction with the preceding carbonyl. -
Comparison: NMR studies in polar solvents might show a mixture of cis and trans, but X-ray confirms the dominant low-energy state required for receptor binding.
-
Structural Consequence: The
group forces the pyrrolidine ring into a specific "envelope" pucker ( -exo), which is critical for designing rigid peptidomimetics.
References
-
Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl Groups.
in cyclic systems and the impact of fluorination on axial/equatorial equilibrium. -
Comparison of NMR and X-ray Crystallography.
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
-
Validation and Quality Assessment of X-ray Protein Structures. Source: ProteinStructures.com Significance: Provides the standards for R-factors and resolution limits required to validate the placement of disordered groups like
.
Sources
Assessing the Impact of Trifluoromethyl Groups on Peptide Conformation
A Comparative Guide for Structural Biology and Medicinal Chemistry
Executive Summary
The incorporation of trifluoromethyl (
This guide provides an objective technical comparison of
Part 1: The Physicochemical Landscape ( vs. vs. )[2]
To predict conformational outcomes, one must first understand the fundamental physical differences. The
Table 1: Comparative Physicochemical Matrix[4]
| Feature | Hydrogen ( | Methyl ( | Trifluoromethyl ( | Impact on Conformation |
| Van der Waals Volume | ~5 ų | ~14 ų | ~40 ų | Steric Locking: |
| Electronegativity | 2.1 (Pauling) | 2.5 (Carbon) | ~3.5 (Group) | Electronic Deactivation: Lowers |
| Lipophilicity ( | Baseline | +0.4 units | +0.7 – 1.2 units | Membrane Permeability: |
| C-X Bond Length | 1.09 Å | 1.09 Å | 1.35 Å (C-F) | Dipole Alignment: The C-F bond has a strong dipole that can align antiparallel to carbonyls ( |
| Metabolic Stability | Low | Moderate | High | Proteolytic Shield: Steric bulk prevents protease access to the scissile bond. |
The "Stereoelectronic Lock" Mechanism
Unlike
-
Steric Occlusion: The volume of
(approx. 2x that of ) forces the peptide backbone into specific Ramachandran regions to relieve strain. -
Electrostatic Steering: The fluorine atoms repel backbone carbonyl oxygens (lone pair repulsion) while simultaneously engaging in weak orthogonal interactions with amide protons.
Part 2: Conformational Bias & Structural Control
The introduction of
Helical Stabilization vs. Disruption
-
The Effect: Substituting a core hydrophobic residue (e.g., Val, Leu) with a trifluoromethylated analog (e.g., Tfm-Ala or Tfm-Leu) often stabilizes
-helical or -helical structures. -
The Cause: The bulky
group restricts side-chain rotation ( angle), reducing the entropic penalty of folding. -
Caveat: If placed at a tightly packed helical interface, the extra bulk of
(vs ) can disrupt the helix bundle, causing unfolding.
Proline Puckering Control
In proline analogs (e.g., 4-trifluoromethylproline), the electronegativity of fluorine dictates the ring pucker (
-
: Favors
-exo pucker Stabilizes trans amide bond. -
: Favors
-endo pucker Destabilizes trans (increases cis population).
Part 3: Visualizing the Mechanism
The following diagram illustrates the decision logic for how
Caption: Figure 1. The "Stereoelectronic Lock" mechanism showing how
Part 4: Experimental Workflow & Protocols
To rigorously assess the impact of
Step 1: Synthesis (Critical Modification)
Standard SPPS protocols often fail with
-
Protocol Adjustment: Do not use standard DIC/Oxyma activation for coupling to the N-terminus of a
-amino acid. -
Recommended Method: Convert the incoming Fmoc-amino acid to an acid chloride or use HATU/HOAt with extended coupling times (2-4 hours) and double coupling.
Step 2: Analytical Protocol (The "Dual-Phase" Method)
A. Circular Dichroism (Global Conformation)
-
Preparation: Dissolve peptide in Phosphate Buffer (10 mM, pH 7.4) and TFE (Trifluoroethanol) mixtures (0%, 20%, 50% v/v) to assess helical propensity.
-
Measurement: Scan 190–260 nm.
-
Comparison:
-
Helix: Minima at 208 nm and 222 nm.
-
Impact: Compare Mean Residue Ellipticity (MRE) of
-peptide vs. -peptide. A deeper minima at 222 nm indicates -induced stabilization.
-
B.
NMR (Local Environment & Kinetics)
This is the gold standard for
-
Setup: Use a probe capable of
detection (typically 376 MHz or higher). -
Reference: Use TFA (external capillary) set to -76.55 ppm.
-
Experiment:
-
1D
Spectrum: A single sharp peak indicates a freely rotating, solvent-exposed group. Multiple peaks or broad signals indicate conformational exchange (e.g., cis/trans isomerism) or burial in a hydrophobic core. -
Solvent Titration: Titrate
with . Large chemical shift changes ( ppm) indicate the group is solvent-exposed. Minimal change indicates it is buried (locked) in the structure.
-
Part 5: Integrated Workflow Diagram
Caption: Figure 2. Integrated analytical workflow for characterizing fluorinated peptides, highlighting the parallel use of CD, NMR, and enzymatic assays.
Part 6: Performance Data (Proteolytic Stability)
One of the most valuable properties of
Table 2: Proteolytic Stability Enhancement ( vs )
| Peptide Variant | Substitution (P1 Position) | Relative Half-Life ( | Mechanism |
| Native | Leucine ( | 1.0x (Baseline) | Rapid cleavage |
| Methyl-Analog | ~2.5x | Moderate steric hindrance | |
| Fluoro-Analog | Hexafluoroleucine ( | >25x | Steric Shield + Electronic Repulsion |
| Proline Analog | 4-Fluoroproline | ~1.5x | Ring puckering effect |
| Proline Analog | 4-Trifluoromethylproline | >10x | Severe steric block of active site |
Note: Data derived from trends observed in Koksch et al. (See Ref 1).
References
-
Koksch, B., et al. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry.
-
Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry (RSC).
-
Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Beilstein Journal of Organic Chemistry.
-
Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research.
-
Ulla, B., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry.
Sources
Validation of synthesis protocols for enantiomerically pure tfT derivatives
Publish Comparison Guide: Validation of Synthesis Protocols for Enantiomerically Pure tfT Derivatives
Executive Summary
This technical guide evaluates and validates stereoselective synthesis protocols for tfT derivatives , addressing the nomenclatural duality in drug development:
-
4,4,4-Trifluorothreonine (tfT): A critical fluorinated amino acid building block for peptide therapeutics (e.g., modified octreotide), requiring precise control over two chiral centers (
vs. ).[1] -
Trifluorothymidine (TFT/Trifluridine): An antiviral and anticancer nucleoside (e.g., Lonsurf), where "enantiomeric purity" refers to the strict control of the
-anomer and the D-sugar configuration.
This guide prioritizes the amino acid (tfT) due to the specific "enantiomerically pure" challenge, while providing a comparative validation of nucleoside (TFT) synthesis to ensure comprehensive coverage for pharmaceutical applications.
Part 1: 4,4,4-Trifluorothreonine (tfT) – The Stereochemical Challenge
Synthesizing tfT involves creating two contiguous stereocenters. The presence of the electron-withdrawing
Comparative Analysis of Synthesis Routes
| Feature | Method A: Ni(II)-Glycine Schiff Base (Biomimetic) | Method B: Sharpless Asymmetric Dihydroxylation | Method C: Enzymatic Aldolase |
| Mechanism | Thermodynamic control via chiral Ni(II) template | Oxidative functionalization of alkenes | Biocatalytic C-C bond formation |
| Stereocontrol | Excellent (>98% de, >99% ee) | Good (85-95% ee) | Variable (Enzyme dependent) |
| Scalability | High (Multi-gram to Kg) | Moderate (Reagent cost high) | Low (Dilute conditions) |
| Cost | Moderate (Auxiliary recyclable) | High (Osmium/Ligands) | Low (if enzyme available) |
| Validation | Crystallization + HPLC | Mosher Ester NMR | Kinetic resolution |
Detailed Protocol: Method A (Ni(II)-Glycine Schiff Base)
Rationale: This method is selected as the Gold Standard for drug development due to its ability to separate diastereomers via simple silica chromatography before the final hydrolysis, ensuring >99% purity.
1. Reagents & Setup
-
Chiral Auxiliary:
(BPB). -
Metal Source:
. -
Substrate: Trifluoroacetaldehyde ethyl hemiacetal (Fluoral equivalent).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
2. Step-by-Step Workflow
-
Formation of Ni(II)-Glycine Complex:
-
Reflux Glycine (5 equiv),
(5 equiv), and -BPB (1 equiv) in methanol with KOH under for 2 hours. -
Precipitate the red crystalline complex (Gly-Ni-BPB) by pouring into water. Yield: ~85%.
-
-
Aldol Reaction (Stereocenter Formation):
-
Dissolve Gly-Ni-BPB in DMF/MeOH (1:1).
-
Add Trifluoroacetaldehyde ethyl hemiacetal (1.5 equiv) and DBU (0.1 equiv).
-
Critical Control Point: Stir at room temperature for 30 minutes. The reaction turns from red to dark red.
-
Quench with 5% acetic acid.
-
-
Purification of Diastereomers:
-
The reaction produces a mixture of
and complexes. -
Separation: Flash chromatography (
:Acetone 7:1). The -isomer elutes first. -
Validation: Check purity via HPLC (Chiralpak AD-H).
-
-
Hydrolysis & Recovery:
-
Dissolve pure complex in MeOH. Add 3N HCl (excess) and heat to 70°C for 40 min.
-
The solution turns from red to green (release of Ni) and then colorless.
-
Workup: Extract the chiral auxiliary (BPB) with
(Recycle rate: >90%). -
Purify the aqueous layer (containing free tfT) using Dowex 50W-X8 cation exchange resin. Elute with 2M
.
-
3. Validation Metrics
-
Yield: 75-80% overall.
-
Purity: >99.5% ee (after recrystallization from EtOH/H2O).
-
Identity:
NMR shows doublet at ppm.
Part 2: Trifluorothymidine (TFT) – Nucleoside Anomeric Purity
For the antiviral/anticancer drug, the challenge is ensuring the
Comparative Analysis
| Feature | Chemical Glycosylation (Silyl-Hilbert-Johnson) | Enzymatic Transglycosylation |
| Reagents | Silylated base + Chlorosugar + Lewis Acid ( | Thymidine Phosphorylase + 2'-Deoxyribose-1-P |
| Anomeric Ratio ( | 1:3 to 1:9 (Requires separation) | < 1:99 (Strictly |
| Green Metric | Poor (Halogenated solvents, Heavy metals) | Excellent (Aqueous buffer) |
| Throughput | High (Kg scale) | Moderate (Equilibrium limited) |
Recommended Protocol: Enzymatic Transglycosylation
Rationale: For "enantiomerically pure" validation, biocatalysis offers superior stereospecificity, eliminating the need for difficult anomeric separations.
-
Enzyme System: Recombinant Thymidine Phosphorylase (E. coli or L. leichmannii).
-
Reaction:
-
Suspend Trifluorothymine (Base) and Thymidine (Donor of deoxyribose) in Potassium Phosphate buffer (pH 7.4).
-
Add enzyme (50 U/mmol). Incubate at 45°C.
-
Equilibrium Shift: Remove the byproduct (Thymine) via filtration or use a flow reactor to drive conversion to Trifluorothymidine.
-
-
Validation:
-
HPLC: C18 column, 10mM Ammonium Acetate/MeOH.
-anomer elutes earlier than . -
Criteria:
-anomer >99.8%.
-
Part 3: Visualization & Logic
Figure 1: Stereochemical Decision Logic
A decision tree to select the correct protocol based on the "tfT" target identity.
Caption: Decision matrix for selecting synthesis protocols based on the specific 'tfT' derivative class and purity requirements.
Figure 2: Ni(II) Transition State Mechanism
Visualizing why Method A yields the specific enantiomer.
Caption: Mechanistic flow of the Ni(II)-mediated aldol reaction. The chiral auxiliary (BPB) forces the incoming fluoral to attack from the least hindered face, ensuring (2S, 3R) selectivity.
References
-
Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine. Source: Biopolymers (Vertex Pharmaceuticals / NIH).
-
Asymmetric Synthesis of Both Enantiomers of anti-4,4,4-Trifluorothreonine. Source: Journal of Organic Chemistry.
-
Enzymatic Synthesis of Nucleoside Analogues (Trifluridine). Source: Applied Microbiology and Biotechnology.
-
Validation of Chiral Purity Assays for Drug Substances. Source: Regis Technologies / Journal of Validation.
-
Synthesis and Evaluation of Ni(II) Complexed Glycine Equivalents. Source: Journal of the American Chemical Society.
Sources
Proper Disposal Procedures for tert-Butyl 2-amino-3,3,3-trifluoropropanoate
Executive Summary: Immediate Operational Directive
Do NOT dispose of this compound down the drain. tert-Butyl 2-amino-3,3,3-trifluoropropanoate (CAS Ref: 125396-85-4 derivative family) is a halogenated organic compound containing a labile tert-butyl ester.[1]
Critical Action Items:
-
Segregate as Halogenated Waste: Strict separation from non-halogenated solvents is required to meet EPA/RCRA incineration standards (High-Temperature Incineration).
-
Avoid Acidic Waste Streams: The tert-butyl ester moiety is acid-sensitive. Mixing with acidic waste (pH < 4) will catalyze hydrolysis, releasing isobutylene gas (highly flammable) and potentially over-pressurizing waste containers.
-
Solid vs. Liquid: If the compound is in its hydrochloride salt form, it is likely a solid. If the free base is an oil, it must be dissolved in a compatible halogenated solvent (e.g., Dichloromethane) for disposal.
Part 1: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand the interplay between its fluorinated backbone and its protecting groups.
| Property | Specification | Operational Implication |
| Chemical Structure | Contains Fluorine (F) and Nitrogen (N).[1][2][3][4][5][6] | |
| Waste Classification | Halogenated Organic | Requires specific incineration protocols to capture Hydrogen Fluoride (HF) emissions. |
| Reactivity | Acid-Labile Ester | DANGER: Hydrolysis releases isobutylene gas. Do not seal in containers with acidic residues. |
| Physical State | Solid (Salt) or Oil (Free Base) | Spills require different cleanup protocols based on state. |
| Toxicity | Irritant (Skin/Eye); Potential Toxicant | Handle as a hazardous material; use full PPE.[7][8][9] |
Mechanism of Instability (Why Acid is Dangerous)
The tert-butyl ester functions as a protecting group that is cleaved by acid. In a waste container, this reaction is uncontrolled:
Risk: Isobutylene is a flammable gas. In a tightly sealed waste drum, this evolution can cause container rupture or create a flammable atmosphere in the headspace.
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Before handling waste, ensure the following barrier protection is in place.
-
Engineering Controls: All transfer operations must occur inside a certified Chemical Fume Hood to capture volatile amine vapors or isobutylene off-gassing.
-
Hand Protection: Double-gloving is recommended.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 8 mil) or Laminate film (Silver Shield) if handling concentrated solutions in halogenated solvents.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Body Protection: Standard lab coat; chemical-resistant apron if pouring large volumes (>1 Liter).
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid/Liquid Reagent
Use this protocol for expired reagents or synthesized bulk material.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Ensure the cap has a chemically resistant liner (PTFE).
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "tert-Butyl 2-amino-3,3,3-trifluoropropanoate" (95%), "Trace Solvents" (5%).
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.
-
-
Solubilization (Optional but Recommended): If the compound is an oil or sticky solid, dissolve it in a minimal amount of Dichloromethane (DCM) . This ensures the waste flows into the drum and doesn't clog the opening.
-
Note: DCM is halogenated, making it the perfect carrier solvent for this waste stream.
-
-
Transfer: Pour into the Halogenated Waste carboy.
-
Log Entry: Record the volume and mass on the satellite accumulation log sheet.
Scenario B: Disposal of Reaction Mixtures (HPLC/Workup Waste)
Use this protocol for mixtures containing the compound.
-
Segregation: Determine the solvent composition.
-
If the mixture contains >1% Halogens (e.g., DCM, Chloroform, or the compound itself in high concentration), the ENTIRE volume is Halogenated Waste .
-
If the solvent is non-halogenated (e.g., Methanol, Ethyl Acetate) but contains the fluorinated compound, it is best practice to classify it as Halogenated Waste to prevent downstream contamination of fuel-blending streams.
-
-
pH Check (CRITICAL):
-
Dip a pH strip into the waste mixture.
-
If pH < 4: Neutralize carefully with saturated Sodium Bicarbonate (
) solution until pH is 6–8. -
Reasoning: Neutralization prevents the acid-catalyzed hydrolysis and gas evolution described in Part 1.
-
-
Transfer: Pour into the Halogenated Waste container.
Part 4: Spill Response Workflow
Minor Spill (< 50 mL/g):
-
Alert: Notify nearby personnel.
-
PPE: Don goggles and double gloves.
-
Containment:
-
Solid: Gently sweep up using a dust pan or scoop to avoid generating dust. Place in a wide-mouth jar.
-
Liquid: Cover with an inert absorbent (Vermiculite or Sand). Do NOT use paper towels if the neat amine is present, as amines can react exothermically with cellulose in rare instances; standard spill pads are safer.
-
-
Clean: Wipe the area with a soap/water solution.[8]
-
Disposal: Place all spill debris (absorbent, gloves, scoop) into a clear plastic bag, seal it, label as "Hazardous Waste - Debris contaminated with Fluorinated Amine," and place in the solid waste bin.
Part 5: Waste Stream Decision Matrix
The following diagram illustrates the logical flow for categorizing this specific waste.
Figure 1: Decision matrix for segregating fluorinated amino acid waste. Note the critical neutralization step to prevent gas evolution.
References
-
National Institutes of Health (NIH) - PubChem. 3,3,3-Trifluoroalanine | C3H4F3NO2. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Solvents Waste Disposal. Retrieved from [Link]
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[10] ACS Medicinal Chemistry Letters. (Discusses stability and metabolism of tert-butyl/trifluoromethyl groups). Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation Guide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tert-butyl 3,3,3-trifluoro-2-iminopropanoate | C7H10F3NO2 | CID 58841648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoro-2-hydroxypropanoate - ChemiMartChemiMart [chemimart.de]
- 6. researchgate.net [researchgate.net]
- 7. download.basf.com [download.basf.com]
- 8. fishersci.ca [fishersci.ca]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling tert-Butyl 2-amino-3,3,3-trifluoropropanoate
Executive Summary & Hazard Profile[1][2][3][4][5][6][7]
tert-Butyl 2-amino-3,3,3-trifluoropropanoate is a specialized fluorinated amino acid derivative used primarily as a building block in the synthesis of bioactive peptides and pharmaceutical candidates. Its chemical structure combines a basic amine, a bulky ester, and an electron-withdrawing trifluoromethyl group.
While often classified as a Skin and Eye Irritant (Category 2) , the presence of the trifluoromethyl group necessitates protocols that account for potential fluoride ion release under extreme conditions (e.g., thermal decomposition). This guide elevates standard laboratory safety to a "High-Integrity Handling" standard, ensuring both operator safety and compound stability.
Core Hazard Matrix
| Hazard Class | GHS Category | Operational Implication |
| Skin Corrosion/Irritation | Category 2 | Direct contact causes inflammation; prolonged contact may cause dermatitis. |
| Eye Damage/Irritation | Category 2A | Vapors or splashes can cause severe irritation and reversible corneal injury. |
| Respiratory Sensitization | STOT SE 3 | Volatile amine components may irritate the upper respiratory tract. |
| Thermal Decomposition | N/A | Critical: Combustion may release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). |
Personal Protective Equipment (PPE) Specifications
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Primary: Nitrile (0.11 mm) Secondary (Immersion): Laminate (Silver Shield®) | Fluorinated esters can degrade latex. Nitrile provides splash protection; Laminate is required for spill cleanup to prevent permeation. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are inadequate for liquid handling where amine vapors or splashes can bypass side shields. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Engineering controls are primary. If hood work is impossible, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | The apron protects the torso during transfer operations involving >50 mL volumes. |
Operational Protocol: Safe Handling & Storage
Objective: Maintain compound integrity (prevent hydrolysis) while isolating the operator from exposure.
A. Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N2). The amine moiety reacts with atmospheric CO2 (carbamate formation), and the ester is susceptible to moisture.
-
Container: Tightly sealed glass or fluoropolymer (PFA/FEP) containers. Avoid standard polyethylene if long-term storage is required due to potential leaching.
B. Transfer Protocol (Liquid/Low-Melting Solid)
-
Step 1: Preparation. Ensure the chemical fume hood is active. Clear the sash area.[1][2] Prepare a dry syringe or cannula if transferring liquid.
-
Step 2: Inerting. Flush the receiving vessel with Argon for 2 minutes.
-
Step 3: Transfer.
-
Step 4: Decontamination. Immediately wipe the septum or threads of the stock bottle with a Kimwipe soaked in ethyl acetate, then dispose of the wipe in solid hazardous waste.
C. Workflow Visualization
The following diagram illustrates the logical flow for setting up a reaction involving this compound, emphasizing the "Critical Control Points" (CCPs) where exposure or degradation is most likely.
Figure 1: Safe handling workflow identifying Critical Control Points (CCPs) for moisture and exposure control.
Emergency Response & Spill Management
Scenario: A 10 mL vial drops and shatters inside the fume hood.
Immediate Action Plan
-
Alert: Announce "Chemical Spill" to nearby personnel.
-
Isolate: Lower the fume hood sash to the lowest safe position to contain vapors.
-
PPE Upgrade: Don double nitrile gloves and a chemical apron.
-
Neutralize & Absorb:
-
Cover the spill with a commercial spill pad or vermiculite .
-
Note: Do not use standard clay litter if the compound is hot/reactive.
-
-
Clean: Scoop absorbed material into a wide-mouth jar labeled "Hazardous Waste - Fluorinated Organic."
-
Decontaminate: Wash the surface with a mild soap solution (pH 7-9) to remove amine residues. Do not use bleach (potential reaction with amines to form chloramines).
Decision Logic for Spills
Figure 2: Decision tree for immediate spill response based on location and volume.
Waste Disposal Considerations
Disposal of fluorinated organics requires strict adherence to environmental regulations to prevent PFAS-related contamination and equipment damage.
-
Segregation: Never mix with "Halogenated Solvent" waste destined for standard solvent recovery. Fluorinated compounds often require high-temperature incineration (>1100°C) to ensure complete destruction of the C-F bond.
-
Labeling: Clearly mark the waste tag with:
-
"tert-Butyl 2-amino-3,3,3-trifluoropropanoate"
-
"Fluorinated Organic"
-
"Amine Hazard"[9]
-
-
Rinsate: The first rinse of the empty container should be treated as hazardous waste, not drain disposed.
References
-
Thermo Fisher Scientific. (2026).[4][8] Safety Data Sheet: 2-amino-4-(trifluoromethyl)benzenethiol hydrochloride (Analogous Fluorinated Amine Hazards). Retrieved from
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: tert-Butyl 3-aminopropanoate (Structural Analog). Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: tert-Butylamine Hazards. Retrieved from
-
PubChem. (2025). Compound Summary: tert-butyl 3,3,3-trifluoro-2-iminopropanoate.[10] National Library of Medicine. Retrieved from
-
Airgas. (2021). Safety Data Sheet: 3,3,3-Trifluoropropene (Fluorinated Hydrocarbon Data). Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. Tert-butyl 3,3,3-trifluoro-2-iminopropanoate | C7H10F3NO2 | CID 58841648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
